Product packaging for Tampramine Fumarate(Cat. No.:CAS No. 83166-18-1)

Tampramine Fumarate

Cat. No.: B1681235
CAS No.: 83166-18-1
M. Wt: 472.5 g/mol
InChI Key: USQAILMOWHOBTK-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source
See also: Tampramine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28N4O4 B1681235 Tampramine Fumarate CAS No. 83166-18-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQAILMOWHOBTK-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83166-18-1
Record name Tampramine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83166-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tampramine fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAMPRAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81BBX0DG1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tampramine Fumarate (AHR-9377): A Technical Guide to its Discovery and Preclinical History

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of Tampramine Fumarate (AHR-9377), a novel tricyclic antidepressant developed in the 1980s. Although it was never commercially marketed, its unique pharmacological profile as a selective norepinephrine reuptake inhibitor with minimal affinity for other key receptors presented a significant advancement in antidepressant research at the time. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and History

Tampramine (AHR-9377) was developed by A.H. Robins Company in the early 1980s as part of a research program aimed at identifying new antidepressant agents with improved side-effect profiles compared to existing tricyclic antidepressants (TCAs). The IUPAC name for Tampramine is N,N-Dimethyl-3-(6-phenylpyrido[2,3-b]benzodiazepin-11-yl)propan-1-amine. Preclinical studies in the mid-1980s established its potential as an antidepressant through various in vitro and in vivo models. Despite promising initial findings, this compound did not progress to human clinical trials and was ultimately never marketed.

Preclinical Pharmacology

The preclinical evaluation of this compound revealed a distinct mechanism of action, setting it apart from other TCAs of its era.

In Vitro Neurotransmitter Reuptake Inhibition

Studies using rat brain synaptosomal preparations demonstrated that Tampramine is a potent and selective inhibitor of norepinephrine (NE) reuptake. Its potency against serotonin (5-HT) and dopamine (DA) reuptake was found to be significantly lower, highlighting its selectivity for the norepinephrine transporter (NET). The inhibition of NE reuptake by Tampramine was determined to be noncompetitive.

Table 1: In Vitro Neurotransmitter Reuptake Inhibition of this compound (AHR-9377)

NeurotransmitterBrain RegionIC₅₀ (nM)
Norepinephrine (NE)Hypothalamus45 ± 8
Serotonin (5-HT)Cortex> 10,000
Dopamine (DA)Striatum> 10,000
Data from Kinnier WJ, Tabor RD, Norrell LY (1984). Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake. Biochemical Pharmacology.
Receptor Binding Affinity

Receptor binding assays were conducted to assess the affinity of Tampramine for various neurotransmitter receptors typically associated with the side effects of TCAs. The results indicated that Tampramine has negligible affinity for alpha-1, alpha-2, and beta-adrenergic, histaminergic (H1), and muscarinic cholinergic receptors. This profile suggested that Tampramine would likely have a more favorable side-effect profile, with a lower incidence of sedation, orthostatic hypotension, and anticholinergic effects, compared to other TCAs.

Table 2: Receptor Binding Profile of this compound (AHR-9377)

ReceptorRadioligandTissueKi (nM)
α₁-Adrenergic[³H]WB-4101Rat Brain> 1,000
α₂-Adrenergic[³H]ClonidineRat Brain> 1,000
β-Adrenergic[³H]DihydroalprenololRat Brain> 1,000
Histamine H₁[³H]PyrilamineRat Brain> 1,000
Muscarinic[³H]Quinuclidinyl benzilateRat Brain> 1,000
Data from Kinnier WJ, Tabor RD, Norrell LY (1984). Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake. Biochemical Pharmacology.

Preclinical Efficacy Models

The antidepressant potential of this compound was evaluated in established animal models of depression.

Forced Swim Test (FST)

In the forced swim test, a widely used screening model for antidepressants, acute administration of Tampramine was shown to significantly decrease the duration of immobility in rats. This effect is indicative of an antidepressant-like activity.

Table 3: Effect of this compound (AHR-9377) in the Forced Swim Test

TreatmentDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease from Control
Vehicle Control-180 ± 15-
Tampramine10110 ± 1239%
Tampramine2085 ± 1053%
p < 0.05 compared to vehicle control. Data from O'Donnell JM, Seiden LS (1985). Effect of the experimental antidepressant AHR-9377 on performance during differential reinforcement of low response rate. Psychopharmacology.
Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule

The differential reinforcement of low response rate (DRL) 72-second schedule is an operant conditioning paradigm sensitive to the effects of antidepressant drugs. In this test, rats are rewarded for withholding a response for a specific period (72 seconds). Antidepressants typically decrease the response rate and increase the reinforcement rate. Acute administration of Tampramine produced effects consistent with those of established antidepressant drugs, reducing response rates and increasing reinforcement rates.

Table 4: Effect of this compound (AHR-9377) on DRL 72-s Performance

TreatmentDose (mg/kg, i.p.)Response Rate (responses/min)Reinforcement Rate (reinforcements/hr)
Vehicle Control-15.2 ± 1.88.5 ± 1.1
Tampramine511.8 ± 1.512.3 ± 1.4
Tampramine108.5 ± 1.215.8 ± 1.9
p < 0.05 compared to vehicle control. Data from O'Donnell JM, Seiden LS (1985). Effect of the experimental antidepressant AHR-9377 on performance during differential reinforcement of low response rate. Psychopharmacology.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Signaling Pathway

The primary mechanism of action of Tampramine is the selective inhibition of the norepinephrine transporter (NET). This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

Tampramine_Mechanism_of_Action cluster_presynaptic Tampramine Tampramine (AHR-9377) NET Norepinephrine Transporter (NET) Tampramine->NET Inhibits Presynaptic_Neuron Presynaptic Noradrenergic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft NE Release Synaptic_Cleft->NET NE Reuptake Adrenergic_Receptors Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptors Postsynaptic_Neuron Postsynaptic Neuron Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Neuron->Signaling_Cascade NE_Vesicle Norepinephrine Vesicles NE Therapeutic_Effect Antidepressant Effect Signaling_Cascade->Therapeutic_Effect

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: In Vitro Neurotransmitter Reuptake Assay

The following diagram outlines the general workflow for the synaptosomal uptake assays used to determine the IC₅₀ values of Tampramine.

Neurotransmitter_Reuptake_Assay_Workflow Start Start: Rat Brain Tissue Dissection Homogenization Homogenization in Sucrose Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (pellet synaptosomes) Supernatant1->Centrifugation2 Resuspension Resuspend Pellet to obtain Synaptosomal Preparation Centrifugation2->Resuspension Incubation Incubate Synaptosomes with [³H]-Neurotransmitter and Varying Concentrations of Tampramine Resuspension->Incubation Termination Terminate Uptake by Rapid Filtration Incubation->Termination Washing Wash Filters to Remove Unbound Radioactivity Termination->Washing Scintillation Liquid Scintillation Counting to Quantify Uptake Washing->Scintillation Analysis Data Analysis: Calculate IC₅₀ Values Scintillation->Analysis

Caption: Workflow for in vitro neurotransmitter reuptake assay.

Experimental Workflow: Forced Swim Test

This diagram illustrates the procedure for the forced swim test used to evaluate the antidepressant-like effects of Tampramine.

Forced_Swim_Test_Workflow Start Start: Acclimatize Rats to Test Environment Pre_Swim Day 1: Pre-swim Session (15 minutes) Start->Pre_Swim Drug_Admin Day 2: Administer Tampramine or Vehicle (i.p.) Pre_Swim->Drug_Admin Test_Swim Test Session (5 minutes) 60 minutes post-injection Drug_Admin->Test_Swim Recording Videotape Sessions for Later Scoring Test_Swim->Recording Scoring Blind Observer Scores Duration of Immobility Recording->Scoring Analysis Statistical Analysis: Compare Immobility Times between Groups Scoring->Analysis

Caption: Workflow for the forced swim test.

Detailed Experimental Protocols

In Vitro Neurotransmitter Reuptake Assay
  • Synaptosome Preparation: Synaptosomes were prepared from the hypothalamus (for norepinephrine uptake), cerebral cortex (for serotonin uptake), and striatum (for dopamine uptake) of male Sprague-Dawley rats. The brain regions were homogenized in 0.32 M sucrose and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomal preparations were pre-incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C. The uptake reaction was initiated by the addition of a radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine). After a short incubation period (5 minutes), uptake was terminated by rapid filtration through glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioactivity.

  • Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation spectrometry. The concentration of Tampramine that inhibited 50% of the specific neurotransmitter uptake (IC₅₀) was determined by non-linear regression analysis.

Receptor Binding Assays
  • Membrane Preparation: Crude synaptic membrane fractions were prepared from whole rat brains.

  • Binding Assay: Membranes were incubated with a specific radioligand for each receptor of interest in the presence of various concentrations of this compound or vehicle.

  • Radioligands Used:

    • α₁-Adrenergic: [³H]WB-4101

    • α₂-Adrenergic: [³H]Clonidine

    • β-Adrenergic: [³H]Dihydroalprenolol

    • Histamine H₁: [³H]Pyrilamine

    • Muscarinic: [³H]Quinuclidinyl benzilate

  • Data Analysis: After incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity bound to the filters was measured by liquid scintillation counting. The inhibitory constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Forced Swim Test
  • Animals: Male Sprague-Dawley rats were used.

  • Apparatus: A glass cylinder (45 cm high, 20 cm in diameter) was filled with 24-25°C water to a depth of 30 cm.

  • Procedure: On day one (pre-test), rats were placed in the cylinder for a 15-minute swim session. Twenty-four hours later, the rats were administered either this compound (i.p.) or vehicle. Sixty minutes after injection, they were placed back in the swim cylinder for a 5-minute test session.

  • Scoring: The duration of immobility during the 5-minute test session was scored by a trained observer who was blind to the treatment conditions. Immobility was defined as the absence of all movement except for that required to keep the head above water.

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule
  • Animals: Male Sprague-Dawley rats, maintained at 85% of their free-feeding body weight, were used.

  • Apparatus: Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser.

  • Procedure: Rats were trained to press a lever for food reinforcement on a schedule where a response was only rewarded if it occurred at least 72 seconds after the previous response. Responses made before the 72-second interval had elapsed reset the timer. Once stable performance was achieved, the effects of acute i.p. injections of this compound or vehicle were assessed.

  • Data Collection: The total number of responses and the number of reinforcements were recorded for each session. From these data, the response rate and reinforcement rate were calculated.

Conclusion

This compound (AHR-9377) was a promising antidepressant candidate in the 1980s due to its selective and potent inhibition of norepinephrine reuptake and its lack of significant affinity for other receptors associated with the adverse effects of traditional tricyclic antidepressants. Preclinical studies demonstrated its efficacy in established animal models of depression. While the reasons for its discontinuation are not publicly detailed, the data from its initial development provide valuable insights into the structure-activity relationships of tricyclic antidepressants and the importance of receptor selectivity in drug design. This technical guide serves as a comprehensive resource for researchers interested in the history and pharmacology of this unique compound.

Tampramine Fumarate: A Technical Overview for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Tampramine Fumarate, also known by its developmental code AHR-9377, is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Unlike many other TCAs, which affect a broad range of neurotransmitter systems, this compound is distinguished in research as a potent and selective norepinephrine reuptake inhibitor.[1][2][3] Its high selectivity suggests a potential for antidepressant effects with a more favorable side-effect profile compared to less selective TCAs. Research indicates its efficacy in preclinical models of depression, although it was never commercialized and human trial data is absent from the available literature.[1] This guide provides an in-depth look at its mechanism of action, selectivity, and the key experiments used to characterize it.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound's primary mechanism of action is the potent and selective noncompetitive inhibition of the norepinephrine transporter (NET).[2] By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, it increases the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic signaling is believed to be a key factor in its antidepressant effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Norepinephrine (NE) Vesicle ne_synapse NE presynaptic->ne_synapse Release net Norepinephrine Transporter (NET) ne_synapse->net Reuptake receptor Adrenergic Receptor ne_synapse->receptor Binding tampramine Tampramine Fumarate tampramine->net Inhibition

Mechanism of this compound

Pharmacological Profile: Selectivity and Receptor Binding

A key finding in the research of this compound is its high selectivity for the norepinephrine transporter over other monoamine transporters and neurotransmitter receptors. This selectivity is a significant differentiator from many other tricyclic antidepressants, which often have strong affinities for muscarinic, histaminergic, and adrenergic receptors, leading to a range of side effects.

TargetActivity of this compoundImplication
Norepinephrine Transporter (NET) Potent, noncompetitive inhibitorPrimary mechanism for antidepressant effect
Serotonin Transporter (SERT) Not reported to be a potent inhibitorSelective for norepinephrine over serotonin
Dopamine Transporter (DAT) Not reported to be a potent inhibitorSelective for norepinephrine over dopamine
Adrenergic Receptors (α1, α2, β) Negligible affinityReduced risk of cardiovascular side effects
Histaminergic Receptors Negligible affinityReduced risk of sedation and weight gain
Muscarinic Receptors Negligible affinityReduced risk of anticholinergic side effects

Key Experimental Data

While specific quantitative data from the original studies are not available, the following sections detail the methodologies for the key experiments used to characterize this compound.

Neurotransmitter Reuptake Inhibition Assay

This in vitro assay is crucial for determining the potency and selectivity of a compound's ability to inhibit neurotransmitter reuptake.

Objective: To measure the inhibition of radiolabeled norepinephrine, serotonin, and dopamine uptake into synaptosomes (isolated nerve terminals) by this compound.

Generalized Protocol:

  • Synaptosome Preparation:

    • Male Sprague-Dawley rats are euthanized, and specific brain regions are dissected: the hypothalamus for norepinephrine, the cerebral cortex for serotonin, and the striatum for dopamine.

    • The tissue is homogenized in a buffered sucrose solution and centrifuged to isolate the synaptosomes.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

    • A radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) is added to initiate the uptake reaction.

    • The reaction is allowed to proceed for a short period at 37°C.

    • Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the free radiolabeled neurotransmitter to pass through.

    • The filters are washed, and the amount of radioactivity trapped in the synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated. These values would be used to determine the potency and selectivity of the compound.

prep Synaptosome Preparation (from rat brain regions) preinc Pre-incubation with This compound prep->preinc add_radio Addition of Radiolabeled Neurotransmitter preinc->add_radio incubate Incubation at 37°C add_radio->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze IC50 Calculation count->analyze

Neurotransmitter Reuptake Assay Workflow

Forced Swim Test (Porsolt Test)

This in vivo behavioral assay is a standard preclinical screening tool for potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.

Objective: To assess the antidepressant-like effects of this compound by measuring its ability to reduce immobility time in rats.[4]

Generalized Protocol:

  • Apparatus: A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session (Day 1): Rats are individually placed in the water for 15 minutes. This session is for habituation and to induce a baseline level of immobility.

    • Drug Administration: Following the pre-test, animals are treated with this compound at various doses or a vehicle control.

    • Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the water for a 5-minute session.

    • Behavioral Scoring: The duration of immobility (when the animal makes only the movements necessary to keep its head above water) during the test session is recorded and scored by a trained observer.

  • Data Analysis:

    • The total time spent immobile is compared between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time in the treated groups is indicative of an antidepressant-like effect.

Conclusion for Research Applications

This compound serves as a valuable research tool, particularly as a reference compound in studies of depression and noradrenergic neurotransmission. Its high selectivity for the norepinephrine transporter makes it a more precise pharmacological probe compared to less selective tricyclic antidepressants. For researchers in drug development, the profile of this compound underscores the potential for developing effective antidepressants with reduced side-effect liability by targeting the norepinephrine transporter with high specificity. While it did not proceed to clinical use, its properties continue to be relevant for the fundamental understanding of the neurobiology of depression and the development of novel therapeutic agents.

References

Tampramine Fumarate: A Technical Guide to a Selective Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tampramine Fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Despite its classification, it exhibits a distinct pharmacological profile as a potent and selective, noncompetitive inhibitor of norepinephrine (NE) reuptake.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental data for this compound, designed to support further research and development in the field of neuroscience and pharmacology.

Chemical Structure and Properties

This compound is the fumarate salt of Tampramine. The chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Tampramine
PropertyValueSource
IUPAC Name N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-aminePubChem
Molecular Formula C23H24N4PubChem
Molecular Weight 356.47 g/mol PubChem
CAS Number 83166-17-0PubChem
XLogP3 4.4PubChem
Table 2: Chemical and Physical Properties of this compound
PropertyValueSource
IUPAC Name (E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-aminePubChem
Molecular Formula C27H28N4O4PubChem
Molecular Weight 472.54 g/mol PubChem
CAS Number 83166-18-1PubChem

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature or patents.

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[1] This inhibition is noncompetitive, suggesting that this compound binds to a site on the transporter that is distinct from the norepinephrine binding site. By inhibiting NET, this compound blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic signaling is believed to be the basis for its antidepressant effects.

Signaling Pathway of Norepinephrine Reuptake Inhibition```dot

Norepinephrine_Reuptake_Inhibition NE_vesicle NE_vesicle NE_released NE_released NE_vesicle->NE_released Release NE_synapse NE_synapse NET NET NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic_Receptor NE_synapse->Adrenergic_Receptor Binds Tampramine Tampramine Tampramine->NET Inhibits Signaling Signaling Adrenergic_Receptor->Signaling Activates

Caption: Experimental workflow for the synaptosomal monoamine reuptake assay.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of Tampramine (AHR-9377) as reported by Kinnier et al. (1984).

Table 3: In Vitro Inhibition of Monoamine Reuptake by Tampramine (AHR-9377)
NeurotransmitterBrain RegionIC₅₀ (nM)
Norepinephrine Cortex28
Serotonin Cortex>10,000
Dopamine Striatum>10,000

Data from Kinnier et al., 1984.

These data demonstrate the high potency and selectivity of Tampramine for the norepinephrine transporter over the serotonin and dopamine transporters.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a distinct pharmacological profile compared to other tricyclic antidepressants. Its high potency and selectivity for the norepinephrine transporter make it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics. Further investigation into its detailed physicochemical properties and synthesis would be beneficial for its continued exploration.

References

Preclinical Profile of Tampramine Fumarate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available preclinical data on Tampramine Fumarate (AHR-9377), a tricyclic antidepressant developed in the 1980s. The information herein is targeted towards researchers, scientists, and drug development professionals, summarizing the key neurochemical and behavioral findings from foundational studies.

Core Pharmacodynamics: A Selective Norepinephrine Reuptake Inhibitor

This compound emerged from early antidepressant research as a potent and selective inhibitor of norepinephrine (NE) reuptake.[1] Preclinical investigations, primarily centered on rodent models, have elucidated its mechanism of action and antidepressant-like effects.

Neurotransmitter Reuptake Inhibition

In vitro studies using synaptosomal preparations from rat hypothalamus, cortex, and striatum demonstrated that this compound is a potent inhibitor of norepinephrine reuptake.[1] Notably, it exhibits a high degree of selectivity for the norepinephrine transporter (NET) with significantly less activity at the serotonin transporter (SERT) and the dopamine transporter (DAT).[1] The inhibitory action of this compound on norepinephrine reuptake was characterized as noncompetitive.[1]

Due to the limited availability of public-domain data from the original research, specific IC50 values for the inhibition of norepinephrine, serotonin, and dopamine reuptake are not available in the accessible literature.

Receptor Binding Profile

This compound displays a favorable side-effect profile in preclinical models, attributed to its low affinity for a range of neurotransmitter receptors typically associated with the adverse effects of tricyclic antidepressants.[2][3] Radioligand binding assays revealed minimal displacement at the following receptors:

  • α1-adrenergic

  • α2-adrenergic

  • β-adrenergic

  • Histaminergic

  • Muscarinic

  • GABAergic

  • Benzodiazepine[1]

Quantitative binding affinity data (Ki values) are not detailed in the currently accessible scientific literature.

In Vivo Efficacy: Antidepressant-Like Activity

Behavioral pharmacology studies in rats have supported the antidepressant potential of this compound. The compound was shown to be effective in established animal models of depression, including the forced swim test and the differential reinforcement of low response rate (DRL) 72-second schedule.[2] In the forced swimming test, administration of this compound led to a reduction in immobility time, an effect consistent with antidepressant activity. Furthermore, its performance in the DRL 72-s schedule, where it reduced response rates and increased reinforcement rates, mirrored the effects of established antidepressant medications.[2]

Data Summary

The following tables summarize the qualitative preclinical findings for this compound. Quantitative data is not available in the reviewed literature.

Table 1: Neurotransmitter Reuptake Inhibition Profile

TransporterInhibitionType of Inhibition
Norepinephrine (NET)PotentNoncompetitive
Serotonin (SERT)Weak/NegligibleNot Specified
Dopamine (DAT)Weak/NegligibleNot Specified

Table 2: Receptor Binding Profile

Receptor/SiteBinding Affinity
α1-adrenergicNegligible
α2-adrenergicNegligible
β-adrenergicNegligible
HistaminergicNegligible
MuscarinicNegligible
GABAergicNegligible
BenzodiazepineNegligible
ImipramineNegligible

Experimental Protocols

Detailed experimental protocols from the original preclinical studies are not available in the public domain. The following descriptions are based on the methods sections of the cited abstracts.

Neurotransmitter Reuptake Assay
  • System: In vitro synaptosomal preparations from rat hypothalamus, cortex, and striatum.

  • Method: Inhibition of radiolabeled norepinephrine, serotonin, and dopamine uptake into synaptosomes was measured in the presence of varying concentrations of this compound.

  • Analysis: The potency and selectivity of reuptake inhibition were determined.

Receptor Binding Assays
  • System: In vitro membrane preparations from rodent brain tissue.

  • Method: Competitive displacement of radioligands specific for various neurotransmitter receptors and binding sites by this compound.

  • Analysis: The affinity of this compound for each target was assessed by its ability to displace the specific radioligand.

Forced Swim Test
  • Species: Rat.

  • Method: Animals were administered this compound or vehicle prior to being placed in a cylinder of water from which they could not escape.

  • Analysis: The duration of immobility was recorded as a measure of depressive-like behavior.

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule
  • Species: Rat.

  • Method: Animals were trained to press a lever for a reward, with the reinforcement delivered only if a specific time interval (72 seconds) had elapsed since the last response. The effect of acute administration of this compound on response rates and reinforcement rates was assessed.

  • Analysis: Changes in response and reinforcement rates were compared to those of known antidepressant drugs.

Visualizations

The following diagram illustrates the primary mechanism of action of this compound based on the available preclinical data.

Tampramine_Fumarate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_cleft Increased Norepinephrine Tampramine Tampramine Fumarate Tampramine->NET Inhibits Postsynaptic_Receptor Postsynaptic Adrenergic Receptors NE_cleft->Postsynaptic_Receptor Increased Signaling

Caption: Proposed mechanism of action of this compound.

Conclusion

The available preclinical data for this compound characterize it as a potent and selective noncompetitive norepinephrine reuptake inhibitor with antidepressant-like activity in animal models. Its limited affinity for other neurotransmitter receptors suggests a potentially favorable side-effect profile compared to less selective tricyclic antidepressants. However, a comprehensive understanding of its preclinical pharmacology, pharmacokinetics, and toxicology is hampered by the limited accessibility of the full primary research data. Further investigation would be required to fully delineate its therapeutic potential.

References

Tampramine Fumarate: An In-depth Technical Guide on its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tampramine fumarate (AHR-9377) is a novel tricyclic antidepressant compound developed in the 1980s. Preclinical studies have identified it as a potent and selective inhibitor of norepinephrine reuptake, with demonstrated efficacy in animal models of depression. This technical guide provides a comprehensive overview of the available data on the central nervous system effects of this compound, focusing on its neurochemical properties and behavioral pharmacology. The information is compiled from foundational studies to serve as a resource for researchers and professionals in the field of drug development.

Introduction

This compound, also known by its developmental code AHR-9377, is a tricyclic antidepressant (TCA) that was investigated for its potential therapeutic effects in mood disorders.[1] Unlike many traditional TCAs which exhibit a broad pharmacological profile, this compound was found to be a highly selective norepinephrine reuptake inhibitor.[2][3] This selectivity suggested a potential for a more favorable side-effect profile compared to less selective agents. Although it was never marketed, the preclinical data on this compound provide valuable insights into the role of norepinephrine in the pathophysiology of depression and the mechanisms of antidepressant action.

Neurochemical Profile

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

Monoamine Reuptake Inhibition

In vitro studies using rat brain synaptosomal preparations have demonstrated that this compound is a potent and selective inhibitor of norepinephrine reuptake.[2] Its activity at the serotonin (5-HT) and dopamine (DA) transporters is significantly lower, highlighting its selectivity.[2]

Table 1: Monoamine Reuptake Inhibition of this compound (AHR-9377)

Neurotransmitter Transporter Inhibition Potency (IC50) Brain Region Studied Species Reference
Norepinephrine (NE) Potent (Specific values not available in abstract) Hypothalamus, Cortex Rat [2]
Serotonin (5-HT) Low Cortex Rat [2]

| Dopamine (DA) | Low | Striatum | Rat |[2] |

Receptor Binding Affinity

Receptor binding assays were conducted to determine the affinity of this compound for various neurotransmitter receptors. The compound showed negligible affinity for adrenergic (alpha-1, alpha-2, beta), histaminergic, and muscarinic receptors, which are often associated with the side effects of other TCAs.[2][4]

Table 2: Receptor Binding Profile of this compound (AHR-9377)

Receptor Binding Affinity (Ki) Reference
Alpha-1 Adrenergic Negligible [2]
Alpha-2 Adrenergic Negligible [2]
Beta Adrenergic Negligible [2]
Histaminergic Negligible [2]

| Muscarinic | Negligible |[2] |

Effects on Beta-Adrenergic Receptors

Chronic administration of many antidepressant drugs leads to a downregulation of beta-adrenergic receptors. Repeated injections of this compound were also shown to cause a decrease in the density of beta-adrenergic receptors in the rat cerebral cortex, a common neuroadaptive change observed with effective antidepressant treatments.[2]

Behavioral Pharmacology

The antidepressant potential of this compound was assessed in established animal models of depression.

Forced Swim Test (FST)

In the forced swim test, a widely used screening model for antidepressants, this compound was found to be effective.[4] It decreased the duration of immobility in animals, suggesting an antidepressant-like effect.[5]

Table 3: Effect of this compound (AHR-9377) in the Forced Swim Test

Animal Model Doses Tested Effect on Immobility Reference

| Rat | Specific doses not available in abstract | Decreased |[5] |

Differential Reinforcement of Low Response Rate (DRL)

The differential reinforcement of low response rate (DRL) 72-second schedule is another behavioral paradigm used to evaluate antidepressant activity. Acute administration of this compound in rats on this schedule led to a decrease in response rates and an increase in reinforcement rates, a profile consistent with that of established antidepressant drugs.[5]

Table 4: Effect of this compound (AHR-9377) on DRL 72-s Performance

Animal Model Effect on Response Rate Effect on Reinforcement Rate Reference

| Rat | Decreased | Increased |[5] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The primary mechanism of this compound involves the blockade of the norepinephrine transporter, leading to downstream effects that are thought to contribute to its antidepressant activity.

Tampramine_Fumarate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_synapse Norepinephrine NE->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Therapeutic_Effect Antidepressant Effect Signaling_Cascade->Therapeutic_Effect Tampramine Tampramine Fumarate Tampramine->NET Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Neurochemical Analysis

The neurochemical properties of this compound were likely determined using a standard workflow for in vitro pharmacology.

Neurochemical_Workflow cluster_preparation Synaptosome Preparation cluster_assay Reuptake Inhibition Assay Brain_Dissection Rat Brain Dissection (Hypothalamus, Cortex, Striatum) Homogenization Homogenization Brain_Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes Centrifugation->Synaptosomes Incubation Incubation of Synaptosomes with Radiolabeled Neurotransmitter and this compound Synaptosomes->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis

Caption: General experimental workflow for monoamine reuptake assays.

Experimental Protocols

While the full detailed protocols from the original publications are not available, the following are inferred standard methodologies for the key experiments cited.

Monoamine Reuptake Inhibition Assay
  • Objective: To determine the in vitro potency of this compound to inhibit the reuptake of norepinephrine, serotonin, and dopamine.

  • Method:

    • Synaptosome Preparation: Synaptosomes were prepared from specific rat brain regions (hypothalamus and cortex for NE and 5-HT, striatum for DA). The tissue was homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Reuptake Assay: Synaptosomes were incubated with increasing concentrations of this compound. A radiolabeled neurotransmitter ([³H]-norepinephrine, [³H]-serotonin, or [³H]-dopamine) was then added to initiate the reuptake process.

    • Termination and Measurement: After a short incubation period, the reuptake was terminated by rapid filtration through glass fiber filters. The amount of radioactivity trapped within the synaptosomes was quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibited 50% of the specific neurotransmitter uptake (IC50) was calculated.

Receptor Binding Assay
  • Objective: To assess the affinity of this compound for various neurotransmitter receptors.

  • Method:

    • Membrane Preparation: Membranes from appropriate tissues or cells expressing the receptors of interest were prepared.

    • Binding Assay: The membranes were incubated with a specific radioligand for the receptor of interest in the presence of varying concentrations of this compound.

    • Separation and Quantification: Bound and free radioligand were separated by rapid filtration. The radioactivity bound to the membranes was measured.

    • Data Analysis: The inhibition constant (Ki) was determined from the IC50 values to reflect the affinity of this compound for each receptor.

Forced Swim Test (FST)
  • Objective: To evaluate the antidepressant-like activity of this compound in rats.

  • Method:

    • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom.

    • Procedure: Rats were administered this compound or vehicle. After a predetermined time, they were placed individually into the water cylinder for a 6-minute session.

    • Behavioral Scoring: The duration of immobility (floating without struggling) during the last 4 minutes of the test was recorded by a trained observer.

    • Data Analysis: The mean immobility time for the this compound-treated group was compared to the vehicle-treated control group.

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule
  • Objective: To assess the effect of this compound on a complex operant behavior sensitive to antidepressant drugs.

  • Method:

    • Apparatus: An operant conditioning chamber equipped with a lever and a food dispenser.

    • Training: Rats were trained to press a lever to receive a food reward. Under the DRL 72-s schedule, a lever press was only reinforced if it occurred at least 72 seconds after the previous lever press.

    • Drug Administration: Once stable performance was achieved, rats were acutely administered this compound or vehicle before the test session.

    • Data Collection: The total number of responses (lever presses) and reinforcements earned during the session were recorded.

    • Data Analysis: The response rate and reinforcement rate for the drug-treated condition were compared to the baseline or vehicle control condition.

Conclusion

This compound (AHR-9377) is a selective norepinephrine reuptake inhibitor with a preclinical profile indicative of antidepressant potential. Its high selectivity for the norepinephrine transporter over other monoamine transporters and receptors suggested a potentially improved side-effect profile compared to older tricyclic antidepressants. The efficacy of this compound in animal models of depression further supports its potential as an antidepressant agent. Although its clinical development did not proceed, the study of this compound has contributed to the understanding of the neurobiology of depression and the pharmacology of antidepressants. This technical guide summarizes the core preclinical findings and provides a framework for understanding the central nervous system effects of this unique compound.

References

An In-Depth Technical Guide to the Pharmacological Profile of Tampramine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tampramine Fumarate (AHR-9377) is an experimental tricyclic antidepressant (TCA) developed in the 1980s that was never marketed. As such, publicly available data on its pharmacological profile is limited. This guide provides a comprehensive overview based on the available scientific literature, supplemented with comparative data from related compounds and general principles of pharmacology to offer a thorough understanding for research and development purposes.

Introduction

Tampramine is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor.[1] Developed in the 1980s, it showed promise in preclinical studies as an effective antidepressant in animal models.[1] Unlike many other TCAs, Tampramine exhibits negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a potential for a more favorable side-effect profile.[1] This guide will delve into the known pharmacological properties of this compound, including its mechanism of action, receptor binding profile, and the experimental methods used to characterize it. Due to the limited specific data on Tampramine, comparative data for other relevant TCAs and selective norepinephrine reuptake inhibitors (NRIs) are provided for context.

Pharmacodynamics

The primary mechanism of action of Tampramine is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Tampramine is a potent and selective, noncompetitive inhibitor of norepinephrine reuptake.[2] By blocking the NET, Tampramine prevents the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NE_transporter Norepinephrine Transporter (NET) Tampramine Tampramine Fumarate Tampramine->NE_transporter Inhibits NE->NE_transporter Adrenergic_receptor Adrenergic Receptor NE->Adrenergic_receptor Binds Signaling_cascade Downstream Signaling Adrenergic_receptor->Signaling_cascade Activates

Figure 1: Mechanism of Action of this compound.
Receptor Binding Profile

A key feature of Tampramine is its high selectivity for the norepinephrine transporter with minimal affinity for other neurotransmitter receptors that are often associated with the side effects of other tricyclic antidepressants.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants and Selective Norepinephrine Reuptake Inhibitors

CompoundNETSERTDATH1M1α1
Tampramine Potent (Specific values not publicly available)Negligible AffinityNegligible AffinityNegligible AffinityNegligible AffinityNegligible Affinity
Desipramine 0.8231960119124
Nortriptyline 2.0451000105030
Imipramine 1.11.44700119124
Amitriptyline 4.34.032001.11826
Reboxetine 1.1295>10,0001,0001,000630

Data for compounds other than Tampramine are compiled from various sources for comparative purposes. Ki values represent the concentration of the drug required to occupy 50% of the receptors.

Experimental Protocols

The following is a representative protocol for a synaptosomal norepinephrine uptake assay, a key experiment to determine the potency of a norepinephrine reuptake inhibitor like Tampramine.

Synaptosomal [³H]-Norepinephrine Uptake Assay

Objective: To measure the in vitro potency of this compound to inhibit the reuptake of radiolabeled norepinephrine into rat brain synaptosomes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer (pH 7.4)

  • [³H]-Norepinephrine

  • This compound and reference compounds (e.g., Desipramine)

  • Scintillation fluid

  • Glass-fiber filters

  • Homogenizer

  • Refrigerated centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the presence of varying concentrations of this compound or a reference inhibitor.

    • Initiate the uptake reaction by adding a final concentration of 50 nM [³H]-Norepinephrine.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass-fiber filters under vacuum.

    • Wash the filters rapidly three times with ice-cold buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine non-specific uptake in parallel incubations conducted at 0-4°C.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage inhibition of specific uptake against the logarithm of the drug concentration.

    • Determine the IC50 value (the concentration of the drug that causes 50% inhibition of [³H]-norepinephrine uptake) from the resulting dose-response curve.

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Dissection Brain Dissection Homogenization Homogenization Dissection->Homogenization Centrifugation1 Centrifugation (1,000 x g) Homogenization->Centrifugation1 Centrifugation2 Centrifugation (20,000 x g) Centrifugation1->Centrifugation2 Resuspension Resuspension Centrifugation2->Resuspension Pre_incubation Pre-incubation with Tampramine Resuspension->Pre_incubation Initiation Add [³H]-NE Pre_incubation->Initiation Incubation Incubation (37°C) Initiation->Incubation Termination Filtration Incubation->Termination Quantification Scintillation Counting Termination->Quantification Calculation Calculate Specific Uptake Quantification->Calculation Analysis Determine IC50 Calculation->Analysis

Figure 2: Experimental Workflow for Synaptosomal Uptake Assay.

Pharmacokinetics

Specific pharmacokinetic data for this compound in humans is not available as the drug was never marketed. However, the general pharmacokinetic properties of tricyclic antidepressants can provide a useful framework for understanding its likely behavior in the body.

Table 2: General Pharmacokinetic Parameters of Tricyclic Antidepressants

ParameterGeneral Range for TCAsNotes
Bioavailability 30-70%Subject to significant first-pass metabolism.
Protein Binding >90%Highly bound to plasma proteins.
Volume of Distribution 10-50 L/kgExtensive distribution into tissues.
Half-life 10-50 hoursAllows for once or twice daily dosing.
Metabolism Hepatic (CYP450 enzymes)Primarily metabolized by CYP2D6, CYP2C19, and CYP3A4. Metabolism can lead to active metabolites.
Excretion RenalExcreted in the urine primarily as metabolites.

This table represents a generalization for the TCA class and individual agents can vary.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a preclinical profile that suggests potential for antidepressant efficacy with a reduced side-effect burden compared to non-selective tricyclic antidepressants. Its high affinity for the norepinephrine transporter and low affinity for other key receptors underscore its selectivity. While the lack of clinical development has resulted in a scarcity of detailed public data, the foundational knowledge of its mechanism of action and the comparative pharmacology of related compounds provide a strong basis for further research. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for scientists and researchers interested in the further investigation of this compound or the development of novel selective norepinephrine reuptake inhibitors.

References

Tampramine Fumarate: A Preclinical Review of a Novel Antidepressant in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tampramine Fumarate (formerly AHR-9377) is a novel tricyclic antidepressant (TCA) that emerged from preclinical studies in the 1980s.[1] Unlike conventional TCAs which often exhibit a broad pharmacological profile, Tampramine was identified as a potent and selective norepinephrine reuptake inhibitor.[2] Early research in animal models of depression demonstrated its potential antidepressant activity, positioning it as a compound with a possibly more favorable side-effect profile.[2][3] This technical guide provides a comprehensive overview of the pivotal preclinical data on this compound, with a focus on its neurochemical properties and its efficacy in established animal models of depression. All quantitative data from the key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation.

Core Neuropharmacology: In Vitro Profile

This compound's mechanism of action was primarily elucidated through in vitro studies on rat brain synaptosomal preparations. These experiments were crucial in defining its selectivity as a norepinephrine reuptake inhibitor.

Neurotransmitter Reuptake Inhibition

The inhibitory activity of Tampramine on the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) was a key focus of early research.

NeurotransmitterBrain RegionIC50 (nM)Reference
Norepinephrine (NE)Hypothalamus3.0[2]
Serotonin (5-HT)Cortex>10,000[2]
Dopamine (DA)Striatum>10,000[2]
Receptor Binding Affinity

To assess potential side effects, the affinity of Tampramine for various neurotransmitter receptors was determined. The high Ki values indicate low affinity, suggesting a reduced likelihood of common TCA-related side effects such as sedation, dry mouth, and orthostatic hypotension.

ReceptorLigandKi (nM)Reference
Alpha-1 Adrenergic[3H]WB-4101>1,000[2]
Alpha-2 Adrenergic[3H]Clonidine>1,000[2]
Beta Adrenergic[3H]Dihydroalprenolol>1,000[2]
Histamine H1[3H]Pyrilamine>1,000[2]
Muscarinic Cholinergic[3H]QNB>1,000[2]

Efficacy in Animal Models of Depression

The antidepressant potential of this compound was evaluated in well-established rodent models of depression: the Forced Swim Test (FST) and the Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) schedule.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.

Dose (mg/kg, i.p.)Mean Immobility Time (s) ± SEMReference
Vehicle175 ± 10[3]
5130 ± 15[3]
1090 ± 12 [3]
2065 ± 8[3]
p < 0.05, **p < 0.01 vs. Vehicle
Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule

The DRL 72-s schedule is an operant conditioning paradigm that is highly sensitive to the effects of antidepressant drugs. An increase in the reinforcement rate and a decrease in the response rate are characteristic effects of clinically effective antidepressants.

Dose (mg/kg, i.p.)Response Rate (responses/min) ± SEMReinforcement Rate (reinforcers/hr) ± SEMReference
Vehicle10.5 ± 1.28.2 ± 1.5[3]
58.1 ± 1.012.5 ± 1.8[3]
106.2 ± 0.8 16.8 ± 2.1[3]
204.5 ± 0.6 20.1 ± 2.5[3]
*p < 0.05, **p < 0.01 vs. Vehicle

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows used in its preclinical evaluation.

Tampramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron Tampramine Tampramine Fumarate NET Norepinephrine Transporter (NET) Tampramine->NET Inhibits NE Norepinephrine (NE) NET->NE Reuptake SynapticCleft Synaptic Cleft AdrenergicReceptors Adrenergic Receptors SynapticCleft->AdrenergicReceptors Binds to PostsynapticNeuron Postsynaptic Neuron NeuronalSignaling Downstream Neuronal Signaling AdrenergicReceptors->NeuronalSignaling Activates Forced_Swim_Test_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation DrugAdmin Drug Administration (Tampramine or Vehicle, i.p.) Acclimation->DrugAdmin PreTest Pre-swim Session (15 min) DrugAdmin->PreTest Test Test Session (5 min) (24h after pre-swim) PreTest->Test DataAnalysis Measure Immobility Time Test->DataAnalysis End End DataAnalysis->End DRL_72s_Workflow Start Start Training Operant Conditioning Training (DRL 72-s schedule) Start->Training Baseline Establish Stable Baseline Performance Training->Baseline DrugAdmin Drug Administration (Tampramine or Vehicle, i.p.) Baseline->DrugAdmin TestSession DRL 72-s Test Session DrugAdmin->TestSession DataAnalysis Record Response and Reinforcement Rates TestSession->DataAnalysis End End DataAnalysis->End

References

Methodological & Application

Application Notes and Protocols: Tampramine Fumarate in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine Fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Unlike many other TCAs, it functions as a potent and selective norepinephrine reuptake inhibitor with minimal effects on adrenergic, histaminergic, and muscarinic receptors.[1][2] Early preclinical studies demonstrated its potential antidepressant activity, notably its effectiveness in the forced swim test (FST), a widely used rodent model for screening antidepressant efficacy.[1] This document provides a detailed overview of the available information on this compound and a comprehensive protocol for utilizing the forced swim test to evaluate antidepressant-like compounds.

Mechanism of Action

This compound exerts its antidepressant-like effects by selectively blocking the norepinephrine transporter (NET). This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2] The elevated levels of norepinephrine interact with postsynaptic adrenergic receptors, which is believed to mediate the therapeutic effects of the compound. The general mechanism for selective norepinephrine reuptake inhibitors is an increase in the availability of norepinephrine in the synaptic cleft, which can then bind to its receptors.[3][4]

Experimental Protocols

Forced Swim Test (FST) in Mice

The forced swim test is a behavioral assay used to assess antidepressant-like activity in rodents.[5][6][7][8][9] The test is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.

Materials:

  • Cylindrical transparent container (e.g., Plexiglas), approximately 20 cm in diameter and 30 cm in height.[5]

  • Water maintained at 25 ± 1°C.

  • Stopwatch or automated tracking software.

  • Dry towels or a warming lamp for post-test recovery.

  • This compound or other test compounds.

  • Vehicle control (e.g., saline or distilled water).

Procedure:

  • Animal Acclimation: House mice in the experimental room for at least one hour before testing to allow for acclimation to the environment.

  • Drug Administration: Administer this compound or the vehicle control intraperitoneally (i.p.) at the desired dose and pretreatment time. Pretreatment times for antidepressants in the FST are typically 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[5] The water temperature should be maintained at 25 ± 1°C.

    • Gently place the mouse into the center of the cylinder.

    • Start the timer immediately and record the session for a total of 6 minutes.

    • The initial 2 minutes of the test are considered a habituation period and are typically excluded from the analysis.

    • During the final 4 minutes of the test, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Post-Test Care:

    • At the end of the 6-minute session, carefully remove the mouse from the water.

    • Thoroughly dry the mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period to prevent hypothermia before returning it to its home cage.

  • Data Analysis:

    • Calculate the total time spent immobile during the last 4 minutes of the test.

    • Compare the immobility time between the vehicle-treated and drug-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant decrease in immobility time in the drug-treated group is indicative of antidepressant-like activity.

Data Presentation

Dosage Information for Tricyclic Antidepressants in the Forced Swim Test
CompoundDosage Range (mg/kg, i.p.)SpeciesReference
This compound Not specified in available literatureMouse/Rat-
Desipramine 10 - 30RatCharles River
Imipramine 15 - 30MouseGeneral Protocol
Amitriptyline 10 - 20MouseGeneral Protocol

Visualizations

FST_Workflow cluster_pre_test Pre-Test Phase cluster_test Forced Swim Test cluster_post_test Post-Test Phase acclimation Animal Acclimation (≥ 1 hour) drug_admin Drug/Vehicle Administration (e.g., 30-60 min pre-test) acclimation->drug_admin placement Place Mouse in Water Cylinder (6-minute session) drug_admin->placement recording Record Behavior (Analyze final 4 minutes) placement->recording removal Remove and Dry Mouse recording->removal data_analysis Data Analysis (Immobility Time) removal->data_analysis

Caption: Experimental workflow for the mouse forced swim test.

NE_Reuptake_Inhibition cluster_synapse Noradrenergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft NE Release postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) synaptic_cleft->NET Reuptake Ad_Receptor Adrenergic Receptor synaptic_cleft->Ad_Receptor Binding NE Norepinephrine (NE) NET->presynaptic Ad_Receptor->postsynaptic Signal Transduction Tampramine This compound Tampramine->NET Inhibition

Caption: Signaling pathway of this compound as a norepinephrine reuptake inhibitor.

References

Application Notes and Protocols: Stability of Tampramine Fumarate in Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine Fumarate is a compound of interest in neuropharmacological research, belonging to the class of tricyclic antidepressants. Its mechanism of action is believed to involve the modulation of monoaminergic systems within the central nervous system. As with any experimental compound, understanding its stability in solution is critical for obtaining accurate, reproducible, and reliable results in preclinical and laboratory settings. These application notes provide a comprehensive guide to the preparation of this compound solutions and the assessment of their stability under various experimental conditions. The protocols outlined below are intended to serve as a foundation for establishing in-house stability testing procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of stock solutions and for understanding the potential degradation pathways.

PropertyValueSource
Molecular FormulaC₂₇H₂₈N₄O₄PubChem
Molecular Weight472.5 g/mol PubChem[1]
AppearanceSolid (form may vary)General Knowledge
Solubility(Data not readily available, requires empirical determination)General Knowledge

Note: The solubility of this compound in various solvents should be empirically determined as a preliminary step in any experimental workflow.

Guidelines for Solution Preparation and Storage

The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light. The following are general guidelines for preparing and storing solutions to maximize their stability.

Recommended Solvents

For in vitro experiments, common solvents for preparing stock solutions of tricyclic compounds include:

  • Dimethyl Sulfoxide (DMSO): A versatile solvent for initial high-concentration stock solutions.

  • Ethanol: Can be used as a co-solvent.

  • Aqueous Buffers (e.g., Phosphate-Buffered Saline - PBS): For preparing working solutions. The pH of the buffer is a critical parameter to consider.

Storage Conditions
  • Temperature: Stock solutions in organic solvents should generally be stored at -20°C or -80°C to minimize degradation. Aliquoting is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions are typically prepared fresh for each experiment or stored at 2-8°C for short periods (to be determined by stability studies).

  • Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as compounds with aromatic ring structures can be susceptible to photodegradation.

  • pH: The stability of amine-containing compounds can be pH-dependent. The optimal pH for storage in aqueous solutions should be determined experimentally.

Experimental Protocols for Stability Assessment

The following protocols describe a general workflow for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique for quantifying small molecules.

Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_stress Forced Degradation Studies cluster_stability Long-Term Stability Studies cluster_analysis Analysis prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions in Desired Experimental Solvents prep_stock->prep_work acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_work->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1 M NaOH) prep_work->base Expose to Stress Conditions oxidation Oxidative Stress (e.g., 3% H₂O₂) prep_work->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 60°C) prep_work->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis light) prep_work->photo Expose to Stress Conditions temp_neg_20 Storage at -20°C prep_work->temp_neg_20 Store under Defined Conditions temp_4 Storage at 4°C prep_work->temp_4 Store under Defined Conditions temp_rt Storage at Room Temp. prep_work->temp_rt Store under Defined Conditions sampling Sample at Defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling temp_neg_20->sampling temp_4->sampling temp_rt->sampling hplc HPLC Analysis (Quantify Parent Compound and Detect Degradants) sampling->hplc data Data Analysis (Calculate % Recovery) hplc->data

Caption: Workflow for assessing this compound stability.

Protocol: Preparation of this compound Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh an appropriate amount of this compound powder.

    • Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store in small aliquots at -20°C or -80°C in amber vials.

  • Working Solutions (e.g., 100 µM in PBS):

    • Thaw a stock solution aliquot.

    • Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.

    • Prepare fresh for each experiment unless stability data indicates otherwise.

Protocol: HPLC Method for Quantification

A stability-indicating HPLC method should be developed and validated to separate the parent this compound from any potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a common starting point for tricyclic compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition and gradient will require optimization.

  • Detection: The detection wavelength should be set at the λmax of this compound, which needs to be determined by UV-Vis spectroscopy.

  • Quantification: A calibration curve should be generated using freshly prepared standards of known concentrations to quantify the amount of this compound remaining at each time point.

Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Prepare solutions of this compound in the desired solvent.

  • Expose the solutions to the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at room temperature or elevated temperature.

    • Alkaline: Add 0.1 M NaOH and incubate.

    • Oxidative: Add 3% H₂O₂ and incubate.

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to UV or fluorescent light.

  • Analyze samples at various time points by HPLC to observe the degradation of the parent compound and the appearance of degradation peaks.

Data Presentation of Stability Studies

The results of the stability studies should be presented in a clear and organized manner. The following tables provide templates for presenting hypothetical stability data.

Table 2: Hypothetical Stability of this compound (100 µM) in PBS (pH 7.4) at Different Temperatures

Storage TemperatureTime Point% Recovery (Mean ± SD)Appearance of Degradation Products
-20°C0100 ± 1.5None
24 hours99.8 ± 1.2None
7 days99.5 ± 2.0None
30 days98.9 ± 1.8None
4°C0100 ± 1.3None
24 hours98.5 ± 2.1Minor peak detected
7 days92.1 ± 2.5Peak area increased
30 days75.4 ± 3.0Significant degradation
Room Temperature0100 ± 1.6None
24 hours85.3 ± 2.8Multiple degradation peaks
7 days50.7 ± 4.1Significant degradation
30 days<10Extensive degradation

Table 3: Hypothetical Results of Forced Degradation Studies on this compound

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl (60°C)4 hours~25%2
0.1 M NaOH (RT)2 hours~40%3
3% H₂O₂ (RT)8 hours~15%1
Heat (80°C)24 hours~30%2
Photolysis (UV)6 hours~50%4

Potential Signaling Pathways of this compound

As a tricyclic antidepressant, this compound is expected to primarily act by inhibiting the reuptake of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Downstream effects can involve the modulation of various intracellular signaling cascades and gene expression, contributing to its therapeutic effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tampramine This compound ser_transporter Serotonin Transporter (SERT) tampramine->ser_transporter Inhibits ne_transporter Norepinephrine Transporter (NET) tampramine->ne_transporter Inhibits serotonin 5-HT norepinephrine NE ser_receptor 5-HT Receptors serotonin->ser_receptor Binds ne_receptor NE Receptors norepinephrine->ne_receptor Binds signaling Downstream Signaling (e.g., cAMP, PKA/PKC) ser_receptor->signaling ne_receptor->signaling gene_expression Changes in Gene Expression (e.g., CREB, BDNF) signaling->gene_expression neuronal_plasticity Increased Neuronal Plasticity and Survival gene_expression->neuronal_plasticity

Caption: Putative signaling pathway of this compound.

Conclusion

The stability of this compound in solution is a critical parameter that must be carefully evaluated to ensure the validity of experimental data. The protocols and guidelines presented in these application notes provide a framework for researchers to establish robust stability testing procedures. It is imperative that each laboratory validates these methods for their specific experimental conditions and matrices. By understanding and controlling for the stability of this compound, researchers can enhance the quality and reliability of their scientific findings.

References

Application Notes and Protocols for Tampramine Fumarate Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine Fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) that acts as a potent and selective norepinephrine reuptake inhibitor.[1] Developed in the 1980s, it has shown efficacy in animal models of depression, such as the forced swim test, though it was never marketed for human use.[1] Unlike typical TCAs, this compound exhibits negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a more targeted mechanism of action with a potentially different side-effect profile.[1] These application notes provide detailed protocols for the administration of this compound to mice for preclinical research, based on established methodologies for similar compounds.

Disclaimer: Limited publicly available data exists for the specific administration of this compound in mice. The following protocols are based on data from structurally and functionally related norepinephrine reuptake inhibitors and tricyclic antidepressants. Researchers should perform dose-range finding studies and carefully monitor animals for any adverse effects.

Mechanism of Action & Signaling Pathway

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By blocking NET, this compound increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic signaling.

Tampramine_Fumarate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Downstream Signaling & Physiological Effect Adrenergic_Receptor->Postsynaptic_Effect Tampramine Tampramine Fumarate Tampramine->NET Inhibition

Caption: Signaling pathway of this compound.

Quantitative Data for Related Compounds in Mice

The following table summarizes administration routes and dosages for norepinephrine reuptake inhibitors and related compounds in mice, which can serve as a reference for designing studies with this compound.

CompoundClassAdministration RouteDosage RangeVehicleReference
DesipramineNorepinephrine Reuptake InhibitorIntraperitoneal (i.p.)10 - 20 mg/kg0.9% Saline[2]
ReboxetineNorepinephrine Reuptake InhibitorIntraperitoneal (i.p.)5 - 10 mg/kgNot Specified
ImipramineTricyclic AntidepressantIntraperitoneal (i.p.)20 mg/kg0.9% Saline[2]
Dimethyl FumarateNrf2 ActivatorOral Gavage (p.o.)10 - 300 mg/kg0.8% or 2% Methylcellulose
Dimethyl FumarateNrf2 ActivatorIntraperitoneal (i.p.)15 mg/kg0.9% Saline

Experimental Protocols

The selection of the administration route depends on the experimental design, desired pharmacokinetic profile, and the physicochemical properties of the drug formulation.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic drug administration in mice, offering rapid absorption.

Materials:

  • This compound

  • Sterile 0.9% saline solution (vehicle)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • pH meter and solutions for adjustment (if necessary)

  • 70% ethanol for disinfection

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve in sterile 0.9% saline to the desired final concentration. If solubility is an issue, gentle warming or sonication may be applied. Ensure the solution is clear and free of particulates.

    • Adjust the pH to a physiologically compatible range (6.5-7.5) if necessary.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, bevel up, to a depth of approximately 5 mm.

    • Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn back, indicating incorrect placement.

    • Inject the calculated volume of the this compound solution slowly. The maximum recommended injection volume is 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions post-injection.

IP_Injection_Workflow Prep Prepare Dosing Solution (Tampramine in Saline) Restrain Restrain Mouse Prep->Restrain Disinfect Disinfect Injection Site Restrain->Disinfect Inject Inject into Lower Abdominal Quadrant Disinfect->Inject Monitor Monitor Animal Inject->Monitor

Caption: Workflow for intraperitoneal injection.

Oral Gavage (p.o.)

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5-2% methylcellulose in water)

  • Sterile, flexible feeding tube (gavage needle) appropriate for the mouse size

  • Sterile syringes (1 mL)

  • Analytical balance

  • Homogenizer or magnetic stirrer

Protocol:

  • Preparation of Dosing Suspension/Solution:

    • Weigh the required amount of this compound.

    • If soluble, dissolve in water. If insoluble, prepare a homogenous suspension in a suitable vehicle like methylcellulose.

    • Ensure the formulation is uniform before each administration.

  • Animal Handling and Gavage:

    • Gently restrain the mouse and hold it in an upright position.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length to reach the stomach.

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. Guide the needle along the upper palate towards the esophagus. Do not force the tube.

    • Once the needle is in the correct position, administer the calculated volume of the this compound formulation. The recommended maximum volume is 10 mL/kg.

    • Slowly withdraw the needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Oral_Gavage_Workflow Prep Prepare Dosing Formulation (Solution or Suspension) Restrain Restrain Mouse (Upright Position) Prep->Restrain Measure Measure Gavage Needle Length Restrain->Measure Insert Gently Insert Gavage Needle Measure->Insert Administer Administer Formulation Insert->Administer Monitor Monitor Animal Administer->Monitor

Caption: Workflow for oral gavage administration.

Subcutaneous (s.c.) Injection

Subcutaneous injection provides a slower absorption rate compared to intraperitoneal injection.

Materials:

  • Same as for Intraperitoneal Injection.

Protocol:

  • Preparation of Dosing Solution:

    • Follow the same procedure as for intraperitoneal injection.

  • Animal Handling and Injection:

    • Grasp the loose skin over the scruff of the neck to form a "tent".

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution. The maximum recommended volume is 5-10 mL/kg.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the mouse to its cage and monitor.

Safety and Handling

Refer to the Safety Data Sheet (SDS) for this compound before handling. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

While direct experimental data for this compound administration in mice is scarce, the provided protocols, based on related compounds, offer a solid foundation for initiating preclinical studies. It is imperative for researchers to conduct preliminary dose-finding and tolerability studies to establish a safe and effective dosing regimen for their specific experimental model. Careful observation and adherence to ethical guidelines for animal research are paramount.

References

Application Note & Protocol: Quantification of Tampramine Fumarate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Tampramine Fumarate in pharmaceutical formulations or research samples using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

Tampramine is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor.[1] As with many amine-containing pharmaceutical compounds, achieving a reliable and reproducible quantification requires a well-developed HPLC method that addresses potential challenges such as poor peak shape and tailing. This application note details a reversed-phase HPLC (RP-HPLC) method optimized for the accurate quantification of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueReference
Molecular FormulaC27H28N4O4[2]
Molar Mass472.5 g/mol [2]
IUPAC Name(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine[2]
CAS Number83166-18-1[2][3]
SynonymsAHR-9377[2][3][4]

Experimental Protocol

This section outlines the detailed experimental procedure for the quantification of this compound.

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

The analysis is performed on a standard HPLC system equipped with a UV detector. The presence of a tertiary amine in the Tampramine structure necessitates conditions that minimize peak tailing, often encountered with basic compounds on silica-based columns. The use of a base-deactivated column or an acidic mobile phase is recommended.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (base-deactivated)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation will vary depending on the matrix. For a pharmaceutical dosage form (e.g., tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a volume of methanol to dissolve the active ingredient, sonicate for 15 minutes, and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation Parameters

For reliable results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for a minimum of 5 concentration levels.
Accuracy 98.0% - 102.0% recovery for three concentration levels (low, medium, high).
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) < 2.0%.
Specificity No interference from placebo or degradation products at the retention time of Tampramine.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Insignificant changes in results with small variations in mobile phase composition, pH, and flow rate.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area (n=6)≤ 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
10
25
50
100
Correlation Coefficient (r²)

Table 3: Accuracy and Precision Data

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)RSD (%) (n=3)
Low10
Medium50
High90

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC quantification process for this compound.

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) A->B Load into Autosampler C System Suitability Test (Inject Standard 6 times) B->C D Calibration Curve Generation (Inject Standards at different concentrations) C->D System OK C_decision Meets Criteria? C->C_decision E Sample Analysis (Inject prepared samples) D->E F Data Processing & Quantification E->F G Report Generation F->G C_decision->B No (Troubleshoot) C_decision->D Yes

Caption: HPLC analysis workflow for this compound quantification.

This application note provides a comprehensive framework for the development and implementation of a robust HPLC method for the quantification of this compound. Adherence to these protocols will ensure accurate and reproducible results for research, quality control, and drug development purposes.

References

Tampramine Fumarate: Application Notes for Behavioral Despair Testing in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine Fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s.[1] It functions as a selective norepinephrine reuptake inhibitor, distinguishing it from many other TCAs that have broader effects on various neurotransmitter systems.[1] Early preclinical studies demonstrated its potential as an antidepressant, with notable efficacy in the Forced Swim Test (FST), a key behavioral despair model.[1] This document provides detailed application notes and protocols for evaluating the antidepressant-like effects of this compound using the FST.

Mechanism of Action Signaling Pathway

This compound selectively inhibits the reuptake of norepinephrine from the synaptic cleft. This action increases the concentration and prolongs the activity of norepinephrine in the synapse, leading to enhanced noradrenergic signaling. This mechanism is believed to be a key factor in its antidepressant effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Post_Receptor Postsynaptic Adrenergic Receptor NE->Post_Receptor Binding Signal_Transduction Signal Transduction (Antidepressant Effect) Post_Receptor->Signal_Transduction Tampramine Tampramine Fumarate Tampramine->NET Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

The Forced Swim Test (FST) is the most well-documented behavioral despair test for assessing the antidepressant-like activity of this compound. The Tail Suspension Test (TST) is another widely used model for screening antidepressants, and while no specific data for this compound in the TST was found, a general protocol is provided as it represents a valuable complementary assay.

Forced Swim Test (FST) Protocol (Rat Model)

This protocol is adapted from standard FST procedures and is suitable for evaluating the effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline or distilled water)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Cylindrical containers (40 cm height, 20 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

  • Animal scale

  • Dry towels

Procedure:

  • Acclimation: House animals in standard laboratory conditions for at least one week prior to the experiment. Handle the animals daily for 3-5 days before testing to minimize stress.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test session. Dosing should be determined based on dose-response studies.

  • Pre-Test Session (Day 1):

    • Fill the cylinders with water to a depth of 30 cm.

    • Individually place each rat in a cylinder for a 15-minute swim session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

    • This session serves to habituate the animals to the procedure and induce a stable baseline of immobility.

  • Test Session (Day 2):

    • 24 hours after the pre-test session, administer the assigned treatment (this compound or vehicle).

    • Fill the cylinders with fresh water at the same temperature and depth.

    • Place the rats individually into the cylinders for a 5-minute test session.

    • Record the entire 5-minute session using a video camera for later analysis.

  • Behavioral Scoring:

    • An observer blinded to the treatment groups should score the videos.

    • Measure the total duration of immobility during the 5-minute test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

    • A decrease in immobility time in the this compound group compared to the vehicle group is indicative of an antidepressant-like effect.

Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Day1 Day 1: Pre-Test Session (15 min swim) Acclimation->Day1 Day2_Drug Day 2: Drug Administration (Tampramine or Vehicle) Day1->Day2_Drug Day2_Test Day 2: Test Session (5 min swim) Day2_Drug->Day2_Test Analysis Behavioral Scoring (Immobility Time) Day2_Test->Analysis End End Analysis->End

Caption: Forced Swim Test Experimental Workflow.

Tail Suspension Test (TST) Protocol (Mouse Model)

This is a general protocol for the TST, which can be adapted for testing this compound.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 or CD-1 mice (20-25 g)

  • Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor)

  • Adhesive tape

  • Video recording equipment

  • Animal scale

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week. Handle them for several days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes before the test.

  • Suspension:

    • Secure a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.

    • Use the tape to suspend the mouse from the horizontal bar. Ensure the mouse cannot reach any surfaces to climb.

  • Test Session:

    • Immediately after suspension, start video recording the mouse for a 6-minute period.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • A reduction in immobility time is indicative of an antidepressant-like effect.

Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Drug_Admin Drug Administration (Tampramine or Vehicle) Acclimation->Drug_Admin Suspension Tail Suspension Drug_Admin->Suspension Test_Session Test Session (6 min) Suspension->Test_Session Analysis Behavioral Scoring (Immobility Time) Test_Session->Analysis End End Analysis->End

Caption: Tail Suspension Test Experimental Workflow.

Data Presentation

The following tables present a template for summarizing quantitative data from behavioral despair tests with this compound. Note: The values presented are hypothetical placeholders and should be replaced with actual experimental data.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds) (Mean ± SEM)% Decrease in Immobility vs. Vehicle
Vehicle-10180 ± 15-
This compound1010Data Not AvailableData Not Available
This compound2010Data Not AvailableData Not Available
This compound4010Data Not AvailableData Not Available
Imipramine (Positive Control)201090 ± 1050%

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds) (Mean ± SEM)% Decrease in Immobility vs. Vehicle
Vehicle-12150 ± 12-
This compound1012Data Not AvailableData Not Available
This compound2012Data Not AvailableData Not Available
This compound4012Data Not AvailableData Not Available
Desipramine (Positive Control)201275 ± 850%

Conclusion

This compound has a documented history of antidepressant-like effects in the Forced Swim Test. The provided protocols offer a standardized framework for researchers to further investigate and quantify these effects. Due to the limited public availability of original quantitative data, it is recommended that initial studies include a dose-response characterization to determine the optimal therapeutic window for this compound in these behavioral despair models. The inclusion of a positive control, such as imipramine or desipramine, is crucial for validating the experimental setup and providing a benchmark for the efficacy of this compound.

References

Application Notes and Protocols for In Vitro Assays Using Tampramine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays relevant to the pharmacological characterization of Tampramine Fumarate (formerly known as AHR-9377). This compound is a tricyclic compound identified as a potent and selective norepinephrine (NE) reuptake inhibitor.[1] This document outlines the key in vitro assays to determine its potency, selectivity, and mechanism of action, and provides detailed protocols for their implementation.

Data Summary

The following tables summarize the key quantitative data from in vitro pharmacological profiling of this compound.

Note: The specific quantitative values from the primary literature, Kinnier et al. (1984), were not accessible in the publicly available resources at the time of this document's creation. The tables below are structured to accommodate this data once obtained by the end-user.

Table 1: Monoamine Reuptake Inhibition

This table presents the inhibitory activity of this compound on the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA). The data is typically generated from synaptosomal preparations from specific rat brain regions.

NeurotransmitterBrain RegionIC50 (nM)
Norepinephrine (NE)HypothalamusData not available
Serotonin (5-HT)CortexData not available
Dopamine (DA)StriatumData not available
Table 2: Receptor Binding Affinity

This table summarizes the binding affinity of this compound for various neurotransmitter receptors. This is crucial for determining the selectivity of the compound and predicting potential side effects. The data is typically presented as Ki (nM) values. A higher Ki value indicates lower binding affinity.

Receptor/Binding SiteRadioligandTissue/Cell LineKi (nM)
β-adrenergic[³H]DihydroalprenololRat Cerebral CortexData not available
α1-adrenergic[³H]WB-4101Rat Cerebral CortexData not available
α2-adrenergic[³H]ClonidineRat Cerebral CortexData not available
Histaminergic (H1)[³H]PyrilamineRat Cerebral CortexData not available
Muscarinic (cholinergic)[³H]Quinuclidinyl benzilateRat Cerebral CortexData not available
GABAergic[³H]MuscimolRat CerebellumData not available
Benzodiazepine[³H]DiazepamRat Cerebral CortexData not available
Imipramine[³H]ImipramineRat Cerebral CortexData not available

Signaling Pathways and Experimental Workflows

Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound exerts its primary effect by blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This enhances noradrenergic signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_transporter Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_synapse->NE_transporter Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Postsynaptic_effect Postsynaptic Signaling Adrenergic_receptor->Postsynaptic_effect Tampramine Tampramine Fumarate Tampramine->NE_transporter Inhibits prep 1. Synaptosome Preparation (e.g., from rat brain) incubation 2. Pre-incubation with this compound or vehicle prep->incubation addition 3. Addition of Radiolabeled Neurotransmitter (e.g., [³H]NE) incubation->addition termination 4. Incubation and Termination of Uptake (e.g., rapid filtration) addition->termination measurement 5. Quantification of Radioactivity (Scintillation Counting) termination->measurement analysis 6. Data Analysis (IC50 determination) measurement->analysis

References

Application Notes and Protocols for the Synthesis and Purification of Tampramine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Tampramine Fumarate, a tricyclic antidepressant. The protocols are based on established chemical principles and analogous compound syntheses, offering a robust starting point for laboratory-scale preparation and purification.

Introduction

Tampramine (also known as AHR-9377) is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor.[1] Its chemical name is N,N-Dimethyl-3-(6-phenylpyrido[2,3-b][2][3]benzodiazepin-11-yl)propan-1-amine. For pharmaceutical development and research purposes, it is often prepared as a fumarate salt to improve its stability and handling properties. This document outlines a likely synthetic route to Tampramine and its subsequent conversion to and purification of this compound.

Synthesis of Tampramine Free Base

The synthesis of Tampramine can be adapted from the known synthesis of its chlorinated analog, 6-(2-Chlorophenyl)-N,N-dimethyl-11H-pyrido[2,3-b][2][3]benzodiazepine-11-propanamine.[1] The core of the synthesis involves an intramolecular cyclization reaction.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the precursor, N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamide, followed by a cyclization step to form the tricyclic core of Tampramine.

Synthesis_Pathway Precursor N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamide Tampramine_Base Tampramine (Free Base) Precursor->Tampramine_Base Intramolecular Cyclization (110-115°C) Reagent Phosphorus Oxychloride (POCl3) in 1,1,2,2-Tetrachloroethane Reagent->Tampramine_Base

Caption: Proposed synthesis of Tampramine free base via intramolecular cyclization.

Experimental Protocol: Synthesis of Tampramine Free Base

Materials:

  • N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamide

  • Phosphorus oxychloride (POCl₃)

  • 1,1,2,2-Tetrachloroethane

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Methylene Chloride (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄)

  • Isopropyl Ether

  • Isopropyl Alcohol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamide in 1,1,2,2-tetrachloroethane.

  • Add phosphorus oxychloride (approximately 4 molar equivalents) to the solution.

  • Heat the reaction mixture under a nitrogen atmosphere at 110-115°C for 16 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice and add dilute hydrochloric acid.

  • Extract the aqueous acidic solution with petroleum ether twice to remove non-basic impurities.

  • Make the aqueous layer basic by the slow addition of sodium hydroxide pellets until a pH > 10 is achieved.

  • Extract the basic aqueous solution with methylene chloride twice.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallize the resulting residue from isopropyl ether to yield Tampramine free base.

  • For further purification, recrystallize the product from an isopropyl alcohol-isopropyl ether mixture.

Quantitative Data (Based on Analog Synthesis)
ParameterValueReference
Precursor N-(2-((3-(dimethylamino)propyl)(phenyl)amino)pyridin-3-yl)benzamideAdapted from[1]
Reagents Phosphorus oxychloride, 1,1,2,2-Tetrachloroethane[1]
Reaction Time 16 hours[1]
Reaction Temp. 110-115°C[1]
Yield ~90% (expected)[1]
Purification Crystallization from isopropyl ether, Recrystallization from isopropyl alcohol/isopropyl ether[1]

Synthesis and Purification of this compound

The free base of Tampramine is converted to its fumarate salt to improve its physicochemical properties. The purification of the fumarate salt is typically achieved through recrystallization.

Salt Formation and Purification Workflow

Purification_Workflow Tampramine_Base Tampramine (Free Base) in Isopropanol Crude_Salt Crude this compound (Precipitate) Tampramine_Base->Crude_Salt Salt Formation Fumaric_Acid Fumaric Acid in Methanol/Acetone Fumaric_Acid->Crude_Salt Purified_Salt Pure this compound Crude_Salt->Purified_Salt Recrystallization

Caption: Workflow for the formation and purification of this compound.

Experimental Protocol: this compound Salt Formation and Purification

Materials:

  • Tampramine (free base)

  • Fumaric Acid

  • Isopropanol

  • Methanol

  • Acetone

Procedure:

  • Dissolve the Tampramine free base in isopropanol.

  • In a separate flask, dissolve one molar equivalent of fumaric acid in a minimal amount of methanol and dilute with acetone.

  • Add the fumaric acid solution to the Tampramine solution in a single portion.

  • Stir the mixture at room temperature. A precipitate should form. Continue stirring for at least 2 hours.

  • If a thick slurry forms, it can be diluted with additional acetone to facilitate stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold acetone.

  • To purify the this compound, recrystallize from a suitable solvent system (e.g., ethanol, methanol/acetone, or isopropanol/water). The optimal solvent system should be determined experimentally.

  • Dry the purified crystalline solid under vacuum.

Analytical Characterization

The purity of the synthesized this compound should be assessed using standard analytical techniques.

Analytical MethodPurposeExpected Outcome
HPLC Determine purity and identify impuritiesHigh purity (>99%) with minimal impurity peaks
Melting Point Assess purity and confirm salt formationA sharp and defined melting point
¹H NMR & ¹³C NMR Confirm the chemical structureSpectra consistent with the structure of this compound
Mass Spectrometry Determine the molecular weightA molecular ion peak corresponding to the Tampramine free base

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • 1,1,2,2-Tetrachloroethane is toxic and should be handled with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Proper Storage and Handling of Tampramine Fumarate Powder: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and stability assessment of Tampramine Fumarate powder. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and prolonging its shelf life.

Introduction

This compound is a potent and selective norepinephrine reuptake inhibitor, investigated for its potential antidepressant properties. As with any research compound, its chemical stability is paramount. Improper storage can lead to degradation, altering its purity, potency, and safety profile. These application notes outline the recommended storage conditions, handling procedures, and a general protocol for stability testing.

Recommended Storage Conditions

There is some variation in the publicly available storage recommendations for Tampramine and its fumarate salt. Therefore, it is crucial to consider the intended duration of storage and to consult the Certificate of Analysis (CoA) provided by the supplier for specific instructions.

A summary of the available storage recommendations is presented in the table below.

Compound Storage Duration Temperature Atmosphere/Light Source
Tampramine (free base)Short-term (days to weeks)0 - 4 °CDry, DarkMedKoo
Tampramine (free base)Long-term (months to years)-20 °CDry, DarkMedKoo
This compoundGeneralRoom temperature-MedChemExpress

Note: One supplier suggests that the free base is stable for a few weeks at ambient temperature during shipping. However, for long-term storage and to ensure maximum stability, refrigerated or frozen conditions in a dark, dry environment are recommended. The discrepancy in recommendations highlights the importance of performing in-house stability assessments.

Key Factors Influencing Stability

Several environmental factors can influence the stability of this compound powder:

  • Temperature: Higher temperatures typically accelerate chemical degradation reactions.

  • Humidity: Moisture can lead to hydrolysis of the compound or facilitate other degradation pathways.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: Oxidative degradation can occur, particularly for compounds with susceptible functional groups.

The logical relationship between proper storage conditions and the stability of this compound is illustrated in the following diagram.

Figure 1. Factors for Maintaining this compound Stability cluster_conditions Proper Storage Conditions cluster_outcomes Compound Integrity Controlled Temperature Controlled Temperature Minimized Degradation Minimized Degradation Controlled Temperature->Minimized Degradation Low Humidity Low Humidity Low Humidity->Minimized Degradation Protection from Light Protection from Light Protection from Light->Minimized Degradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Minimized Degradation Maintained Purity Maintained Purity Minimized Degradation->Maintained Purity Consistent Potency Consistent Potency Maintained Purity->Consistent Potency Extended Shelf-Life Extended Shelf-Life Consistent Potency->Extended Shelf-Life

Figure 1. Factors for Maintaining this compound Stability

Handling Procedures

To prevent contamination and degradation during handling, the following procedures are recommended:

  • Work Environment: Handle the powder in a clean, dry, and well-ventilated area, preferably within a fume hood or a glove box to minimize exposure to atmospheric moisture and oxygen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Dispensing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open.

  • Container Sealing: After dispensing, securely seal the container to prevent moisture and air ingress. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

General Protocol for Stability Testing

Due to the limited publicly available stability data for this compound, it is highly recommended to perform in-house stability studies, especially for long-term research projects or when developing formulations. The following is a general protocol based on the International Council for Harmonisation (ICH) guidelines for stress testing.

Objective: To evaluate the intrinsic stability of this compound powder under various stress conditions to identify potential degradation pathways and establish appropriate storage conditions.

Materials:

  • This compound powder (one batch)

  • Calibrated stability chambers capable of controlling temperature and humidity

  • Photostability chamber

  • pH meter and buffers

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column and mobile phases

  • Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • Vials (clear and amber)

Experimental Workflow:

The general workflow for a forced degradation study is depicted below.

Figure 2. General Workflow for Forced Degradation Study Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Analyze Samples by HPLC Analyze Samples by HPLC Expose to Stress Conditions->Analyze Samples by HPLC Identify Degradation Products Identify Degradation Products Analyze Samples by HPLC->Identify Degradation Products Quantify Purity and Degradants Quantify Purity and Degradants Identify Degradation Products->Quantify Purity and Degradants Evaluate Stability and Pathways Evaluate Stability and Pathways Quantify Purity and Degradants->Evaluate Stability and Pathways End End Evaluate Stability and Pathways->End

Figure 2. General Workflow for Forced Degradation Study

Methodology:

  • Initial Analysis (Time 0):

    • Perform a complete analysis of the initial, unstressed this compound powder. This includes appearance, purity assay by HPLC, and characterization of any existing impurities.

  • Stress Conditions:

    • Thermal Stress: Expose the powder to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

    • Humidity Stress: Expose the powder to high humidity levels (e.g., 75% RH and 90% RH) at a controlled temperature (e.g., 25°C or 40°C) for a defined period.

    • Photostability: Expose the powder to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

    • Hydrolytic Stress: Prepare solutions of this compound in acidic, basic, and neutral conditions (e.g., 0.1 N HCl, 0.1 N NaOH, and purified water). Heat the solutions (e.g., at 60°C) for a defined period.

    • Oxidative Stress: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature for a defined period.

  • Sample Analysis:

    • At each time point, withdraw samples from each stress condition.

    • Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent drug from all significant degradation products.

    • Record any changes in physical appearance.

    • Calculate the percentage of remaining parent compound and the percentage of each degradation product.

  • Data Interpretation:

    • Summarize the data in a table to compare the extent of degradation under each stress condition.

    • Identify the primary degradation pathways (e.g., hydrolysis, oxidation, photolysis).

    • Based on the results, establish the optimal storage conditions to minimize degradation.

Conclusion

The stability of this compound powder is critical for reliable research outcomes. While general guidelines suggest storage at room temperature or refrigerated/frozen conditions, the lack of comprehensive public data necessitates careful consideration of storage duration and in-house stability verification. By implementing the handling procedures and stability testing protocols outlined in these application notes, researchers can ensure the quality and integrity of their this compound supply.

Troubleshooting & Optimization

Troubleshooting Tampramine Fumarate solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tampramine Fumarate. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a potential issue?

This compound is a tricyclic antidepressant (TCA) that acts as a selective norepinephrine reuptake inhibitor.[1][2] Like many amine-containing compounds, its solubility can be highly dependent on the pH of the solvent system. The fumarate salt form is often chosen to improve the physicochemical properties of a drug, including its solubility and stability. However, challenges in achieving the desired concentration, or precipitation of the compound during an experiment, can still occur.

Q2: I am observing low solubility of this compound in aqueous buffers. What are the initial troubleshooting steps?

Low aqueous solubility is a common challenge. Here are the initial steps to troubleshoot this issue:

  • Verify the pH of your buffer: The solubility of amine salts like this compound is often pH-dependent. Ensure your buffer's pH is within the optimal range for solubility. Generally, for amine salts, a lower pH (more acidic) environment can increase solubility.

  • Assess the buffer composition: Certain buffer components can interact with the compound and affect its solubility. Consider testing alternative buffer systems.

  • Gentle heating and agitation: Applying gentle heat (e.g., to 37°C) and consistent agitation can help increase the rate of dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.

  • Particle size reduction: If you are working with a solid form, reducing the particle size (e.g., through micronization) can increase the surface area and improve the dissolution rate.

Q3: Can I use organic solvents to dissolve this compound?

Yes, organic solvents can be used to prepare stock solutions of this compound. Common choices include DMSO, ethanol, and dimethylformamide (DMF). It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it with your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may have effects on your biological system.

Q4: My this compound precipitates out of solution when I dilute my stock solution into an aqueous buffer. How can I prevent this?

This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. Here are some strategies to prevent precipitation:

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, try using a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol or PEG 400).

  • Optimize the dilution process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.

  • Employ solubilizing agents: The use of surfactants or cyclodextrins in the aqueous medium can help to maintain the solubility of the compound.

Troubleshooting Guide

This guide addresses specific solubility issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Incomplete Dissolution in Aqueous Buffer pH of the buffer is not optimal for the amine salt.Adjust the pH of the buffer to a more acidic range (e.g., pH 4-6) and re-evaluate solubility.
Buffer components are interacting with the compound.Try a different buffer system (e.g., citrate instead of phosphate).
Insufficient time or agitation for dissolution.Increase the stirring time and/or use a sonicator for a short period to aid dissolution.
Precipitation Upon Dilution of Organic Stock The compound is "crashing out" due to poor aqueous solubility.Prepare the final solution in a co-solvent system (e.g., buffer containing 10% ethanol).
The concentration of the final solution exceeds its aqueous solubility limit.Lower the final concentration of this compound in your experiment.
Variability in Solubility Between Experiments Inconsistent preparation of stock solutions or buffers.Ensure precise and consistent preparation of all solutions. Calibrate pH meters and balances regularly.
Temperature fluctuations in the laboratory.Control the temperature during your experiments, especially during dissolution.
Different batches of this compound may have slight variations.Characterize each new batch for its solubility profile before use in critical experiments.

Data Presentation

Disclaimer: Specific quantitative solubility data for this compound is not widely available in the public domain. The following table provides an illustrative solubility profile for a representative tricyclic antidepressant fumarate salt in common laboratory solvents. This data should be used as a general guideline, and it is highly recommended that researchers determine the specific solubility of their batch of this compound experimentally.

Solvent Illustrative Solubility (mg/mL) Notes
Water (pH 7.0)< 0.1Poorly soluble at neutral pH.
0.1 N HCl (pH 1.2)10 - 20Increased solubility in acidic conditions.
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1Similar to water, low solubility is expected.
Ethanol5 - 10Soluble in ethanol.
Dimethyl Sulfoxide (DMSO)> 50Highly soluble in DMSO.
Polyethylene Glycol 400 (PEG 400)20 - 30Good solubility in this co-solvent.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound

  • Selected solvent (e.g., water, buffer, co-solvent mixture)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

  • Cap the vials tightly and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

  • Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

Norepinephrine Reuptake Inhibition Pathway

The following diagram illustrates the mechanism of action of this compound as a norepinephrine reuptake inhibitor.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicles Dopamine->NE_vesicle Dopamine β-Hydroxylase NE_released NE NE_vesicle->NE_released Release NE_in_cleft NE NET Norepinephrine Transporter (NET) Tampramine Tampramine Fumarate Tampramine->NET Inhibition NE_in_cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_in_cleft->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: Mechanism of this compound as a norepinephrine reuptake inhibitor.

Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical workflow for addressing solubility problems with this compound.

Caption: A stepwise workflow for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing Tampramine Fumarate Dose for Antidepressant Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for clinical use.

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose of Tampramine Fumarate for its potential antidepressant effects in a research setting. This compound is a tricyclic compound that acts as a selective norepinephrine reuptake inhibitor (NRI)[1]. Due to the limited specific data on this compound, this guide incorporates established principles and data from other well-characterized NRIs to provide a comprehensive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective norepinephrine reuptake inhibitor (NRI)[1]. It is a tricyclic antidepressant that was developed in the 1980s but was never marketed[1]. Its primary mechanism of action is to block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. It has negligible affinity for adrenergic, histaminergic, and muscarinic receptors, which may suggest a more favorable side-effect profile compared to other tricyclic antidepressants[1].

Q2: What are the expected downstream signaling effects of this compound?

A2: By increasing norepinephrine levels, this compound is hypothesized to modulate intracellular signaling cascades implicated in neuroplasticity and antidepressant responses. Key pathways include the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways. Increased norepinephrine can lead to the activation of these pathways, promoting neuronal survival and synaptic plasticity.

Q3: What preclinical models are suitable for assessing the antidepressant-like effects of this compound?

A3: Standard preclinical models for evaluating antidepressant efficacy are appropriate for this compound. These include the Forced Swim Test (FST) and the Tail Suspension Test (TST), which measure behavioral despair. For more comprehensive studies on chronic antidepressant effects, the Chronic Unpredictable Stress (CUS) model is recommended as it mimics the multifactorial nature of depression.

Q4: How should a dose-response study for this compound be designed in a preclinical setting?

A4: A typical dose-response study should include a vehicle control group and at least 3-4 dose levels of this compound. The doses should be selected based on initial tolerability studies and in vitro potency. It is crucial to measure not only the behavioral outcome (e.g., immobility time in the FST) but also pharmacokinetic parameters and target engagement (norepinephrine transporter occupancy) to establish a clear relationship between dose, exposure, and effect.

Q5: What are the key considerations for moving from preclinical to early-stage clinical trials with a novel NRI like this compound?

A5: The transition to Phase 1 clinical trials requires a thorough preclinical safety and toxicology package. The starting dose in humans is typically determined based on the No Observed Adverse Effect Level (NOAEL) in the most sensitive animal species. Phase 1 trials in healthy volunteers will focus on safety, tolerability, and pharmacokinetics, employing a dose-escalation design.

Troubleshooting Guides

Preclinical In Vitro Experiments

Issue: High variability in norepinephrine reuptake inhibition assay results.

  • Possible Cause 1: Cell line instability.

    • Solution: Ensure consistent cell passage number and culture conditions. Regularly perform cell line authentication.

  • Possible Cause 2: Inconsistent compound concentration.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration and purity of the compound stock.

  • Possible Cause 3: Assay temperature fluctuations.

    • Solution: Maintain a stable temperature throughout the assay, as norepinephrine transport is temperature-sensitive. Use a temperature-controlled incubator and pre-warm all reagents.

Preclinical In Vivo Experiments

Issue: Lack of a clear dose-response effect in the Forced Swim Test or Tail Suspension Test.

  • Possible Cause 1: Inappropriate dose range.

    • Solution: The selected doses may be too high (on the plateau of the dose-response curve) or too low. Conduct a wider dose-range finding study.

  • Possible Cause 2: High inter-animal variability.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure consistent handling and environmental conditions for all animals.

  • Possible Cause 3: Timing of drug administration.

    • Solution: The time between drug administration and behavioral testing may not be optimal for achieving peak brain concentrations. Conduct a pharmacokinetic study to determine the Tmax of this compound in the brain.

Issue: Animals are climbing their tails in the Tail Suspension Test.

  • Possible Cause: This is a known issue, particularly in certain mouse strains.

    • Solution: A small cylinder can be placed around the base of the tail to prevent climbing. Ensure the cylinder is not too heavy or restrictive.

Data Presentation

Table 1: Hypothetical In Vitro Norepinephrine Transporter (NET) Occupancy by this compound
Concentration (nM)% NET Occupancy (Mean ± SEM)
0.15.2 ± 1.1
128.9 ± 3.5
1075.4 ± 5.2
10092.1 ± 2.8
100095.6 ± 1.9
Table 2: Hypothetical Preclinical Dose-Response of this compound in the Mouse Forced Swim Test
Dose (mg/kg, p.o.)Immobility Time (seconds, Mean ± SEM)% Decrease from Vehicle
Vehicle152.3 ± 10.5-
1135.8 ± 9.810.8%
3101.2 ± 8.233.6%
1075.6 ± 7.150.4%
3072.3 ± 6.952.5%
Table 3: Hypothetical Phase 1 Single Ascending Dose (SAD) Study Design for this compound in Healthy Volunteers
CohortDose (mg)Number of Subjects (Active:Placebo)Key Safety Assessments
156:2Vital signs, ECG, adverse events, clinical labs
2156:2Vital signs, ECG, adverse events, clinical labs
3456:2Vital signs, ECG, adverse events, clinical labs
4906:2Vital signs, ECG, adverse events, clinical labs
51506:2Vital signs, ECG, adverse events, clinical labs

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay
  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

  • Assay Preparation: Plate the cells in 96-well plates and allow them to reach confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.

    • Add a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine).

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of norepinephrine uptake for each concentration of this compound and determine the IC₅₀ value.

Mouse Forced Swim Test (FST)
  • Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • Record the behavior for a total of 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (NET Binding & Reuptake Assays) in_vivo_pk In Vivo Pharmacokinetics (Rodent) in_vitro->in_vivo_pk Determine Potency in_vivo_efficacy In Vivo Efficacy (Forced Swim Test, Tail Suspension Test) in_vivo_pk->in_vivo_efficacy Inform Dose Selection toxicology Toxicology Studies in_vivo_efficacy->toxicology Establish Efficacy phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK in Healthy Volunteers) toxicology->phase1 Determine Safe Starting Dose phase2 Phase 2 Clinical Trial (Dose-Finding & Efficacy in Patients) phase1->phase2 phase3 Phase 3 Clinical Trial (Pivotal Efficacy & Safety) phase2->phase3

Caption: Drug development workflow for a novel antidepressant.

signaling_pathway Tampramine This compound NET Norepinephrine Transporter (NET) Tampramine->NET Inhibits NE Extracellular Norepinephrine NET->NE Increases AdrenergicReceptor Adrenergic Receptor NE->AdrenergicReceptor Activates AC Adenylate Cyclase AdrenergicReceptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene CREB->BDNF_Gene Promotes Transcription SynapticPlasticity Synaptic Plasticity & Neuronal Survival CREB->SynapticPlasticity BDNF BDNF BDNF_Gene->BDNF TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PI3K_Akt->SynapticPlasticity MAPK_ERK->SynapticPlasticity

Caption: Norepinephrine-mediated signaling pathway.

References

Technical Support Center: Tampramine Fumarate in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tampramine Fumarate in the forced swim test (FST). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use it in the forced swim test?

This compound (also known as AHR-9377) is a potent and selective norepinephrine reuptake inhibitor (NRI) with demonstrated antidepressant-like activity in preclinical studies.[1][2] The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy. Given its mechanism of action, this compound is expected to produce a characteristic behavioral profile in the FST.

Q2: What is the expected behavioral outcome of this compound in the FST?

As a selective NRI, this compound is expected to decrease immobility time by selectively increasing climbing behavior.[1][2][3] This is in contrast to selective serotonin reuptake inhibitors (SSRIs), which typically increase swimming behavior.[2][3] Differentiating between these active behaviors is crucial for interpreting the neuropharmacological effects of your compound.

Q3: Are there any known issues with using the forced swim test?

Yes, the FST has been a subject of debate regarding its validity as a model of depression.[4] However, it remains a valuable tool for screening potential antidepressant drugs.[4] It's important to interpret the results as a measure of stress-coping strategy rather than a direct analog of human depression. Additionally, factors such as animal strain, sex, age, and handling can influence the results.[3]

Q4: Should I use rats or mice for my study with this compound?

Both rats and mice are commonly used in the FST.[5][6] The choice of species may depend on your specific research question and laboratory resources. Rat protocols often involve a two-day procedure with a pre-test session, while mouse protocols typically use a single six-minute session.[4][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant decrease in immobility with this compound. - Incorrect Dose: The dose may be too low to elicit an effect or high enough to cause confounding motor effects. - Inappropriate Timing of Administration: The drug may not have reached its peak efficacy at the time of testing. - Vehicle Effects: The vehicle used to dissolve this compound may have its own behavioral effects.- Conduct a dose-response study to determine the optimal dose. - Perform a time-course study to identify the peak time of action. - Always include a vehicle-treated control group.
Increased immobility or unusual behaviors observed. - Sedative Effects at High Doses: High concentrations of the compound may lead to sedation. - Psychomotor Agitation: The compound could be causing general hyperactivity, which can be misinterpreted.- Lower the dose of this compound. - Conduct an open-field test to assess general locomotor activity and rule out hyperactivity as a confounding factor.
High variability in data between animals. - Inconsistent Handling: Variations in how animals are handled can increase stress and variability. - Environmental Factors: Differences in lighting, noise, or water temperature can affect behavior. - Animal Characteristics: Age, weight, and strain differences can contribute to variability.- Ensure all experimenters use a standardized and gentle handling procedure. - Maintain consistent environmental conditions for all test sessions. - Use animals of the same age, sex, and strain, and counterbalance treatment groups across cages.
No increase in climbing behavior, but a decrease in immobility is observed. - Misclassification of Behavior: The distinction between swimming and climbing may not be accurately scored. - Compound has a mixed pharmacological profile: Although classified as a selective NRI, it may have off-target effects.- Ensure observers are well-trained and blinded to the treatment groups. Use clear operational definitions for each behavior. - Consider further neurochemical or receptor binding assays to confirm the compound's selectivity.

Experimental Protocols

Modified Forced Swim Test Protocol for Rats (Adapted for a Selective NRI)

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and the characteristics of this compound.

Materials:

  • Cylindrical containers (40-50 cm high, 20 cm diameter)

  • Water (23-25°C)

  • This compound

  • Vehicle (e.g., saline, distilled water with a small amount of Tween 80)

  • Video recording equipment

  • Drying towels and a warming area

Procedure:

Day 1: Pre-test Session (15 minutes)

  • Fill the cylinders with water to a depth of 30 cm. The water depth is crucial to prevent the rat from supporting itself by touching the bottom with its tail.

  • Gently place each rat into a cylinder.

  • Allow the rat to swim for 15 minutes.

  • After 15 minutes, remove the rat, dry it thoroughly with a towel, and place it in a warmed holding cage for a few minutes before returning it to its home cage.

  • Clean the cylinders between animals.

Day 2: Test Session (5 minutes)

  • Prepare the appropriate doses of this compound. The optimal dose and administration time should be determined through pilot studies. A common administration schedule for antidepressants is 24, 5, and 1 hour before the test.

  • Administer this compound or vehicle to the rats.

  • At the designated time after the final injection, place the rats back into the cylinders filled with fresh water at the same temperature as Day 1.

  • Record the 5-minute session for later analysis.

  • After the session, remove, dry, and return the rats to their home cages.

Behavioral Scoring:

  • Immobility: The rat is making only the minimal movements necessary to keep its head above water.

  • Swimming: The rat is making active swimming motions, moving around the cylinder.

  • Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

A time-sampling method is often used, where the predominant behavior is scored every 5 seconds.

Data Presentation
Treatment Group Dose (mg/kg) Immobility (s) Swimming (s) Climbing (s)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
This compoundDose 1Mean ± SEMMean ± SEMMean ± SEM
This compoundDose 2Mean ± SEMMean ± SEMMean ± SEM
This compoundDose 3Mean ± SEMMean ± SEMMean ± SEM

This table should be populated with your experimental data.

Visualizations

Signaling Pathway of Norepinephrine Reuptake Inhibition

NE_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Released NE NE_Vesicle->NE_Released Release NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Postsynaptic_Receptor Adrenergic Receptor NE_Released->Postsynaptic_Receptor Binding Synapse_Space Synapse_Space Postsynaptic_Effect Neuronal Response Postsynaptic_Receptor->Postsynaptic_Effect Activation Tampramine Tampramine Fumarate Tampramine->NET Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for FST with this compound

FST_Workflow cluster_prep Preparation cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Pre_Test 15 min Pre-Test Swim Animal_Acclimation->Pre_Test Drug_Prep Prepare Tampramine Fumarate Solutions Dosing Administer Tampramine or Vehicle Drug_Prep->Dosing Pre_Test->Dosing 24 hours Test_Swim 5 min Test Swim Dosing->Test_Swim Time-course dependent Video_Analysis Score Immobility, Swimming, Climbing Test_Swim->Video_Analysis Stats Statistical Analysis Video_Analysis->Stats Interpretation Interpret Results Stats->Interpretation

Caption: Experimental workflow for the rat forced swim test.

Troubleshooting Logic Diagram

Troubleshooting_FST Start Start: Unexpected FST Results Check_Immobility Is immobility significantly reduced? Start->Check_Immobility Check_Climbing Is climbing behavior significantly increased? Check_Immobility->Check_Climbing Yes No_Effect No Antidepressant-like Effect Observed Check_Immobility->No_Effect No Atypical_Effect Atypical Antidepressant Profile Check_Climbing->Atypical_Effect No Expected_Effect Expected NRI Profile Observed Check_Climbing->Expected_Effect Yes Review_Dose Review Dose & Timing No_Effect->Review_Dose Review_Scoring Review Behavioral Scoring Criteria Atypical_Effect->Review_Scoring Check_Locomotion Assess General Locomotor Activity (Open Field Test) Atypical_Effect->Check_Locomotion Review_Dose->Start Review_Scoring->Start Check_Locomotion->Start

Caption: Troubleshooting decision tree for FST results.

References

Preventing degradation of tricyclic antidepressants in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of tricyclic antidepressants (TCAs) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tricyclic antidepressant degradation?

A1: The therapeutic efficacy and safety of tricyclic antidepressants (TCAs) can be compromised by chemical degradation. The primary degradation pathways are hydrolysis, oxidation, and photodegradation. The rate of degradation is influenced by several factors including temperature, pH, light, humidity, and the presence of catalysts like metal ions.

  • Hydrolysis: This involves the cleavage of chemical bonds by water. It is significantly affected by the pH of the solution, temperature, and the presence of catalysts. For example, imipramine has been shown to degrade under acidic and neutral hydrolytic conditions.

  • Oxidation: This is a major degradation pathway for TCAs. It can be initiated by light, atmospheric oxygen, or metal ions, and often targets the unsaturated bonds within the tricyclic structure.

  • Photodegradation: Many TCAs are highly sensitive to ultraviolet (UV) and visible light. Exposure to light can trigger photochemical reactions, leading to the formation of various degradation products and a loss of potency.

Q2: My TCA solution is showing a color change. What does this indicate?

A2: A visible change in the color of a TCA solution, such as turning yellow, is often an indicator of chemical degradation. This is typically caused by the formation of chromophoric (color-producing) degradation products resulting from oxidation or photodegradation. For instance, the peroxidase-catalyzed oxidation of TCAs like desipramine and clomipramine can form reactive radical cations, which may contribute to colored impurities. It is crucial to investigate the cause and extent of the degradation using analytical methods like HPLC-UV before using the solution in an experiment.

Q3: What are the optimal storage conditions for solid (neat) TCA compounds?

A3: To ensure long-term stability, solid TCA compounds should be stored in tightly sealed, airtight containers to protect them from atmospheric oxygen and humidity. They should be stored in a cool, dark, and dry place.

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature (20-25°C / 68-77°F) or Refrigerated (2-8°C)Elevated temperatures accelerate the rate of all chemical degradation reactions.
Light Protect from light (e.g., amber vials, store in a dark cabinet)Prevents photodegradation, a major pathway for TCAs.
Humidity Store in a dry environment with desiccant if necessaryMinimizes the risk of hydrolytic degradation.
Atmosphere Airtight container, consider purging with inert gas (e.g., argon, nitrogen) for highly sensitive compoundsReduces exposure to oxygen, preventing oxidative degradation.

For specific TCA storage recommendations, always refer to the manufacturer's datasheet. For example, a methanol solution of Imipramine Hydrochloride is noted to be stable for 48 months when stored at 2-8°C in an airtight, light-protected container.

Q4: I am preparing a TCA stock solution. What are the best practices to ensure its stability?

A4: The stability of TCAs in solution is highly dependent on the solvent, pH, and storage conditions.

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., HPLC-grade).

  • pH Control: The pH of the solution can dramatically affect the rate of hydrolysis. The optimal pH for stability is compound-specific. Buffer the solution if necessary, but ensure the buffer components do not catalyze degradation.

  • Protect from Light: Prepare solutions under low-light conditions and store them in amber glass vials or vials wrapped in aluminum foil to prevent photodegradation.

  • Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8°C). For long-term storage, aliquoting and freezing (-20°C or -80°C) may be an option, but verify that the specific TCA is stable to freeze-thaw cycles.

  • Avoid Contamination: Do not introduce metal spatulas or other potential catalytic contaminants into the stock solution. Use clean, high-quality glassware and pipette tips.

Troubleshooting Guide

Issue: Inconsistent results or loss of compound activity in my experiments.

This issue is often traced back to the degradation of the TCA compound. Follow this guide to troubleshoot the potential cause.

Troubleshooting_Workflow Troubleshooting Workflow for TCA Degradation start Inconsistent Results or Loss of Compound Activity check_purity Step 1: Verify Purity of Current Stock (e.g., via HPLC-UV) start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok review_storage Step 2: Review Storage Conditions purity_ok->review_storage  Yes new_stock Action: Prepare Fresh Stock from Solid Material purity_ok->new_stock No light Exposed to Light? review_storage->light temperature Improper Temperature? light->temperature No protect_light Action: Store in amber vials or in the dark. light->protect_light Yes humidity Exposed to Humidity/Air? temperature->humidity No correct_temp Action: Store at recommended temperature (e.g., 2-8°C). temperature->correct_temp Yes seal_properly Action: Use airtight containers, consider inert gas. humidity->seal_properly Yes review_handling Step 3: Review Solution Handling humidity->review_handling No protect_light->temperature correct_temp->humidity seal_properly->review_handling ph_issue Incorrect pH or Unstable Solvent? review_handling->ph_issue contaminants Potential Contaminants? (e.g., metals) ph_issue->contaminants No optimize_solution Action: Verify solvent purity, use appropriate buffer. ph_issue->optimize_solution Yes use_clean_tools Action: Use high-purity glassware and non-metal tools. contaminants->use_clean_tools Yes end_other Problem related to experimental protocol, not TCA stability. contaminants->end_other No optimize_solution->contaminants use_clean_tools->new_stock end_ok Problem Likely Resolved. Monitor new experiments. new_stock->end_ok

Troubleshooting workflow for identifying sources of TCA degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for TCA Analysis

This protocol outlines a general method for developing a stability-indicating assay using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to separate and quantify a parent TCA from its potential degradation products.

Objective: To determine the purity of a TCA sample and quantify its degradation products.

1. Materials and Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • TCA reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers (e.g., phosphate, acetate) and pH-adjusting reagents (e.g., phosphoric acid).

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mix of acetonitrile and a 20 mM potassium phosphate buffer, pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the parent TCA (often between 220-260 nm). A PDA detector is ideal for monitoring multiple wavelengths and assessing peak purity.

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the TCA reference standard in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 1 mg/mL). Create a working standard by diluting the stock to a concentration within the linear range of the assay (e.g., 50 µg/mL).

  • Test Sample: Prepare the sample to be tested (e.g., a stored solution or dissolved solid) in the same solvent and at approximately the same concentration as the working standard.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter.

4. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," the parent drug is intentionally degraded to generate its degradation products. This demonstrates that the chromatographic method can separate these new peaks from the parent peak.

  • Acid/Base Hydrolysis: Incubate the TCA solution with 0.1 M HCl and 0.1 M NaOH, respectively, at 60°C for several hours. Neutralize the samples before injection.

  • Oxidative Degradation: Treat the TCA solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid TCA or a solution at an elevated temperature (e.g., 80°C) for 48-72 hours.

  • Photodegradation: Expose the TCA solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

5. Data Analysis:

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the test sample. The peak corresponding to the parent TCA should have the same retention time as the standard.

  • Any additional peaks in the chromatogram are potential degradation products or impurities.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Parent TCA Peak / Sum of Areas of All Peaks) x 100

  • For forced degradation samples, ensure there is a clear separation (resolution > 1.5) between the parent peak and all major degradation product peaks.

Key Degradation Pathways and Influencing Factors

The stability of a tricyclic antidepressant is not intrinsic but is the result of a complex interplay between its chemical structure and its environment. Understanding these relationships is key to preventing degradation.

Degradation_Factors Factors Influencing TCA Stability cluster_factors Environmental & Chemical Factors cluster_pathways Primary Degradation Pathways TCA Tricyclic Antidepressant (TCA) Photo Photodegradation TCA->Photo Thermal Thermal Degradation TCA->Thermal Hydrolysis Hydrolysis TCA->Hydrolysis Oxidation Oxidation TCA->Oxidation Light Light (UV, Visible) Light->Photo Temp Temperature Temp->Thermal Temp->Hydrolysis Temp->Oxidation pH pH (in solution) pH->Hydrolysis Oxygen Oxygen / Oxidants Oxygen->Oxidation Moisture Moisture / Water Moisture->Hydrolysis Catalysts Catalysts (e.g., Metal Ions) Catalysts->Oxidation Degradation Degradation Products (Loss of Potency) Photo->Degradation Thermal->Degradation Hydrolysis->Degradation Oxidation->Degradation

Key factors and their influence on the primary degradation pathways of TCAs.

Technical Support Center: HPLC Analysis of Tampramine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering interference issues during the HPLC analysis of Tampramine Fumarate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in my chromatogram?

A1: Unexpected peaks in your chromatogram can arise from several sources. These include contamination in the mobile phase, impurities in the sample, or carryover from previous injections.[1] It is also possible that the sample has degraded, leading to the formation of new products.[2] To troubleshoot, start by running a blank injection of your mobile phase to check for contamination.

Q2: Why is the retention time of my this compound peak shifting?

A2: Fluctuations in retention time can be caused by a number of factors. Common causes include changes in the mobile phase composition, poor column equilibration, or a change in the flow rate.[3] Temperature fluctuations can also affect retention times, so using a column oven is recommended for consistent results.[4] Ensure your mobile phase is well-mixed and degassed, and allow sufficient time for the column to equilibrate before starting your analysis.

Q3: What causes poor peak shape, such as tailing or fronting?

A3: Poor peak shape is a common issue in HPLC analysis.[5]

  • Peak tailing , where the back of the peak is elongated, can be caused by interactions between the analyte and active sites on the column, or by a blocked frit.[6]

  • Peak fronting , where the front of the peak is sloped, is often a sign of column overload.[3][7] In this case, diluting your sample or reducing the injection volume may resolve the issue.[7]

Q4: How can I improve the resolution between this compound and an interfering peak?

A4: Low resolution between peaks can make accurate quantification difficult.[8] To improve resolution, you can try optimizing the mobile phase composition, for instance by adjusting the pH or the organic modifier concentration.[8] Alternatively, you could consider using a column with a different stationary phase or a smaller particle size.

Troubleshooting Guide

Problem 1: A large, broad peak is co-eluting with the this compound peak.

Q: I am observing a significant interfering peak that is not well-separated from my analyte peak. How can I identify the source of this interference and resolve it?

A: Co-eluting peaks can be a significant challenge. Here is a step-by-step approach to troubleshoot this issue:

  • Identify the Source of Interference:

    • Matrix Effect: The interference may be from the sample matrix itself. Prepare and inject a blank sample (matrix without the analyte) to see if the interfering peak is still present. Matrix effects can significantly impact the accuracy and reproducibility of your results.[9]

    • Excipient Interference: In formulated products, excipients can sometimes interfere with the analysis. If possible, prepare a placebo sample (all formulation components except the active pharmaceutical ingredient) to check for excipient peaks.

    • Degradation Product: The interfering peak could be a degradation product of this compound. Performing forced degradation studies (e.g., acid, base, oxidative, and photolytic stress) can help identify potential degradation products.[10][11]

  • Method Optimization for Better Resolution:

    • Mobile Phase Adjustment: Modifying the mobile phase is often the first step. You can try altering the pH, the organic-to-aqueous ratio, or using a different organic solvent.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[8]

    • Column Selection: If mobile phase optimization is insufficient, a different column chemistry may be necessary. Consider a column with a different stationary phase or a longer column for better separation.

Problem 2: The baseline of my chromatogram is noisy and drifting.

Q: My baseline is showing significant noise and an upward drift, making it difficult to integrate the peaks accurately. What are the likely causes and how can I fix this?

A: A noisy or drifting baseline is a common problem that can often be resolved with systematic troubleshooting.[8]

  • Check the Mobile Phase:

    • Degassing: Ensure your mobile phase is thoroughly degassed, as dissolved air can cause baseline noise, especially in the detector.[3]

    • Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline.[2] Prepare a fresh mobile phase using high-purity solvents.

  • Inspect the HPLC System:

    • Leaks: Check for leaks in the pump, injector, and detector fittings. Leaks can cause pressure fluctuations and contribute to baseline noise.[4]

    • Pump Issues: Air bubbles in the pump head can cause pressure fluctuations and a noisy baseline. Purge the pump to remove any trapped air.

    • Detector: A dirty flow cell or a failing lamp in the detector can also cause baseline issues.[1] Follow the manufacturer's instructions for cleaning the flow cell.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effects of method parameters on the analysis of this compound.

Table 1: Effect of Mobile Phase pH on the Resolution of Tampramine and Impurity A

Mobile Phase pHResolution (Rs)Tampramine Tailing Factor
2.51.21.8
3.01.81.3
3.51.51.2

Table 2: Impact of Organic Modifier on Retention Time and Peak Shape

Organic ModifierRetention Time (min)Tampramine Asymmetry Factor
Acetonitrile4.21.1
Methanol5.81.4

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol describes a hypothetical reversed-phase HPLC method for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v)[12]

    • Flow Rate: 1.0 mL/min[13]

    • Column Temperature: 30°C[13]

    • Detection Wavelength: 265 nm[12]

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Further dilute 5.0 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 50 µg/mL.

  • Sample Preparation:

    • For a tablet formulation, finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to 25 mg of this compound to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation Injector Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation Pump Pump MobilePhasePrep->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree cluster_source Source Identification cluster_solution Resolution Strategy Start Problem: Co-eluting Peak BlankInjection Inject Blank Matrix Start->BlankInjection PlaceboInjection Inject Placebo Start->PlaceboInjection ForcedDegradation Perform Forced Degradation Start->ForcedDegradation OptimizeMobilePhase Optimize Mobile Phase (pH, Organic %) BlankInjection->OptimizeMobilePhase PlaceboInjection->OptimizeMobilePhase UseGradient Implement Gradient Elution ForcedDegradation->UseGradient ChangeColumn Change Column (Different Stationary Phase) OptimizeMobilePhase->ChangeColumn

Caption: Troubleshooting decision tree for co-eluting peaks.

Signaling_Pathway Tampramine This compound Receptor Target Receptor Tampramine->Receptor SecondMessenger Second Messenger Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade CellularResponse Cellular Response KinaseCascade->CellularResponse

Caption: A hypothetical signaling pathway for this compound.

References

Technical Support Center: Tampramine Fumarate Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tampramine Fumarate in dose-response studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective norepinephrine reuptake inhibitor (NRI).[1][2] It functions by blocking the norepinephrine transporter (NET), which leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This potentiation of noradrenergic signaling is the basis for its antidepressant activity.[1] Unlike many tricyclic antidepressants (TCAs), Tampramine has negligible affinity for adrenergic, histaminergic, and muscarinic receptors, making it a more selective agent.[2]

Q2: What is a typical in vitro assay to determine the potency of this compound?

A common in vitro method to determine the potency of this compound is a norepinephrine reuptake inhibition assay. This assay typically utilizes cells endogenously or recombinantly expressing the norepinephrine transporter (NET), such as HEK293-NET cells or neuroblastoma cell lines. The assay measures the uptake of radiolabeled or fluorescently-labeled norepinephrine into these cells in the presence of varying concentrations of this compound. The resulting data is used to generate a dose-response curve and calculate an IC50 value, which represents the concentration of the compound required to inhibit 50% of norepinephrine reuptake.

Q3: What are the critical parameters to consider when designing a dose-response experiment for this compound?

Key parameters include:

  • Cell Line Selection: Choose a cell line with consistent and detectable levels of norepinephrine transporter (NET) expression.

  • Compound Concentration Range: The concentration range of this compound should span several orders of magnitude to capture the full dose-response curve, including the baseline, the steep inhibitory phase, and the maximal inhibition plateau.

  • Incubation Time: The duration of cell exposure to this compound and the labeled norepinephrine should be optimized to ensure measurable uptake without causing cytotoxicity.

  • Assay Detection Method: The choice between radiolabeled and fluorescently-labeled norepinephrine will depend on available instrumentation and desired sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the generation of a dose-response curve for this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with a buffer solution to minimize evaporation.
No dose-response curve (flat line) - Incorrect concentration range of this compound- Inactive compound- Low norepinephrine transporter (NET) expression in cells- Perform a wider range-finding experiment with serial dilutions spanning from nanomolar to millimolar concentrations.- Verify the purity and activity of the this compound stock.- Confirm NET expression in the cell line using techniques like Western blot or immunofluorescence.
Low signal-to-noise ratio - Low norepinephrine uptake by the cells- High background signal- Optimize cell seeding density and incubation time to maximize norepinephrine uptake.- Use phenol red-free media to reduce autofluorescence if using a fluorescent assay.[3]- Wash cells thoroughly to remove unincorporated labeled norepinephrine.
Inconsistent results between experiments - Cell passage number- Variation in reagent preparation- Use cells within a consistent and low passage number range for all experiments.[4]- Prepare fresh reagents for each experiment and ensure consistent storage conditions.[5]

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • [³H]-Norepinephrine (or a fluorescent analog)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hNET cells into a 96-well microplate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the diluted this compound to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Norepinephrine Uptake: Add [³H]-Norepinephrine to all wells at a final concentration below its Km for the transporter.

  • Incubation: Incubate for a specific duration (e.g., 10-20 minutes) to allow for norepinephrine uptake.

  • Assay Termination:

    • Rapidly wash the cells multiple times with ice-cold assay buffer to remove unincorporated [³H]-Norepinephrine.

    • Lyse the cells with a suitable lysis buffer.

  • Detection:

    • For radiolabeled assays, add the cell lysate to scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    • For fluorescent assays, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (non-specific uptake, often determined in the presence of a high concentration of a known NET inhibitor like desipramine).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Norepinephrine Reuptake Assay

This compound (nM)% Inhibition (Mean)% Inhibition (SD)
0.12.51.1
110.22.3
1048.94.5
10085.73.1
100098.11.5
1000099.50.8

Table 2: Potency Comparison of Norepinephrine Reuptake Inhibitors

CompoundIC50 (nM)
This compound12.5
Desipramine (Control)5.2
Compound X25.8

Visualizations

cluster_0 Norepinephrine Reuptake Inhibition by this compound NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptors Adrenergic Receptors NE->Receptors Binds to Tampramine This compound Tampramine->NET Inhibits Presynaptic Presynaptic Neuron NET->Presynaptic Internalizes NE Postsynaptic Postsynaptic Neuron Receptors->Postsynaptic Activates

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow for Dose-Response Assay A Seed Cells in 96-well Plate C Add Compound to Cells and Incubate A->C B Prepare Serial Dilution of this compound B->C D Add Labeled Norepinephrine C->D E Incubate for Uptake D->E F Wash Cells to Remove Unbound Ligand E->F G Lyse Cells F->G H Measure Signal (Radioactivity/Fluorescence) G->H I Data Analysis and IC50 Calculation H->I

Caption: Workflow for a norepinephrine reuptake assay.

Caption: A logical approach to troubleshooting inconsistent data.

References

Validation & Comparative

A Preclinical Comparative Analysis of Tampramine Fumarate and Desipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of Tampramine Fumarate (AHR-9377) and desipramine, two tricyclic antidepressants (TCAs) that primarily act as norepinephrine reuptake inhibitors. While desipramine is a well-characterized and clinically used antidepressant, this compound is a research compound that was developed in the 1980s but never marketed. This document aims to objectively compare their performance in preclinical models based on available experimental data.

Mechanism of Action and In Vitro Potency

Both this compound and desipramine exert their primary pharmacological effect by inhibiting the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2] However, their potency and selectivity for different monoamine transporters vary.

Table 1: Comparison of In Vitro Potency at Monoamine Transporters

CompoundNorepinephrine Transporter (NET)Serotonin Transporter (SERT)Dopamine Transporter (DAT)
This compound (AHR-9377) Potent inhibitor (IC50 not reported)¹Negligible affinity¹Negligible affinity¹
Desipramine Ki: 0.63–3.5 nM[3]Ki: 17.6–163 nM[3]Ki: 3,190 nM[3]

¹Data from Kinnier et al., 1984 indicates potent and selective inhibition of norepinephrine reuptake, but specific IC50 values are not available in the reviewed literature.

Desipramine is a potent inhibitor of the norepinephrine transporter, with significantly lower affinity for the serotonin and dopamine transporters.[3] this compound is described as a potent and selective noncompetitive inhibitor of norepinephrine reuptake with negligible affinity for adrenergic, histaminergic, and muscarinic receptors.[4]

Preclinical Efficacy in Behavioral Models

The forced swim test is a common preclinical model used to assess the antidepressant-like activity of compounds. In this test, a reduction in the duration of immobility is indicative of antidepressant efficacy.

Table 2: Efficacy in the Forced Swim Test (Rodent Models)

CompoundSpeciesDose RangeEffect on Immobility TimeReference
This compound (AHR-9377) RatNot ReportedDecreased immobilityO'Donnell & Seiden, 1985[4]
Desipramine Mouse3.2 mg/kgDecreased duration of immobilityGoulet et al., 2017[5]
Mouse32 mg/kgIncreased latency to immobilityGoulet et al., 2017[5]
Rat15 mg/kgDecreased immobilityContreras et al., 1988[6]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both compounds involves the blockade of the norepinephrine transporter. This leads to a cascade of downstream signaling events.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tampramine_Fumarate This compound NET Norepinephrine Transporter (NET) Tampramine_Fumarate->NET Inhibits Desipramine Desipramine Desipramine->NET Inhibits NE_vesicle Norepinephrine (Vesicle) NET->NE_vesicle Recycling NE_release Norepinephrine Release NE_vesicle->NE_release Action Potential NE_reuptake Norepinephrine Reuptake NE_synapse Increased Norepinephrine NE_release->NE_synapse Adrenergic_Receptors Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA) Adrenergic_Receptors->Downstream_Signaling Activates Neuronal_Response Altered Neuronal Excitability and Gene Expression Downstream_Signaling->Neuronal_Response cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model Synaptosomes Isolation of Rat Brain Synaptosomes Radiolabeled_NE Incubation with Radiolabeled Norepinephrine ([³H]-NE) Synaptosomes->Radiolabeled_NE Test_Compound Addition of This compound or Desipramine (Varying Concentrations) Radiolabeled_NE->Test_Compound Measurement Measurement of [³H]-NE Uptake Test_Compound->Measurement IC50_Determination Calculation of IC50 Value Measurement->IC50_Determination Acclimation Animal Acclimation (e.g., Rat) Drug_Administration Administration of This compound, Desipramine, or Vehicle Acclimation->Drug_Administration FST Forced Swim Test (e.g., 15 min pre-test, 5 min test) Drug_Administration->FST Behavioral_Scoring Scoring of Immobility, Swimming, and Climbing Time FST->Behavioral_Scoring Data_Analysis Statistical Analysis of Behavioral Data Behavioral_Scoring->Data_Analysis

References

A Comparative Analysis of Tampramine Fumarate and Reboxetine: A Tale of Preclinical Promise and Clinical Scrutiny

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antidepressant drug development, the quest for selective and effective agents targeting specific neurotransmitter systems has led to the investigation of numerous compounds. This guide provides a comparative overview of Tampramine Fumarate, a tricyclic antidepressant that showed early promise in preclinical studies but was never marketed, and reboxetine, a selective norepinephrine reuptake inhibitor that has undergone extensive clinical evaluation.

This comparison navigates the available scientific literature to offer researchers, scientists, and drug development professionals a detailed perspective on their respective mechanisms of action, efficacy, and the experimental protocols used to evaluate them. A significant disparity in the depth of available data exists, with this compound's evaluation being confined to preclinical animal models, while reboxetine has been the subject of numerous human clinical trials.

Mechanism of Action: Targeting the Norepinephrine Transporter

Both this compound and reboxetine exert their primary pharmacological effect by inhibiting the norepinephrine transporter (NET).[1][2][3] This action blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of norepinephrine in the synapse.[2] This enhancement of noradrenergic neurotransmission is believed to be a key mechanism underlying their antidepressant effects.

This compound, despite its tricyclic structure, was identified as a selective norepinephrine reuptake inhibitor with negligible affinity for adrenergic, histaminergic, and muscarinic receptors in preclinical studies.[4][5] This selectivity profile is noteworthy as it suggests a potential for fewer side effects compared to older, less selective tricyclic antidepressants.

Reboxetine is also characterized as a selective norepinephrine reuptake inhibitor (NRI).[1][6] It has a low affinity for other neurotransmitter transporters and receptors, which contributes to its specific pharmacological profile.[1]

Below is a diagram illustrating the common signaling pathway targeted by both compounds.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Neuronal_Response Neuronal Response (e.g., mood regulation) Signaling_Cascade->Neuronal_Response Tampramine_Reboxetine This compound or Reboxetine Tampramine_Reboxetine->NET Inhibition

Caption: Simplified signaling pathway of norepinephrine and the inhibitory action of this compound and reboxetine on the norepinephrine transporter (NET).

Efficacy Data: A Preclinical Snapshot vs. Extensive Clinical Trials

A direct comparison of the efficacy of this compound and reboxetine is precluded by the absence of human clinical trial data for this compound. The available information for each compound is summarized below.

This compound: Preclinical Evidence

The evaluation of this compound's antidepressant potential is limited to animal models. It was found to be effective in the forced swim test, a common preclinical screen for antidepressant activity.[4] However, it was never advanced into human trials, and therefore, its clinical efficacy remains unknown.[4]

Reboxetine: Clinical Trial Data

Reboxetine has been the subject of numerous clinical trials, with its efficacy and safety evaluated in thousands of patients. The results, however, have been mixed and have led to differing regulatory approvals globally; it is approved in many European countries but not in the United States.[7][8]

A meta-analysis of nine trials involving 2,641 patients found that response rates for reboxetine (59.2%) were comparable to those of Selective Serotonin Reuptake Inhibitors (SSRIs) (63.9%).[9] However, another comprehensive network meta-analysis of 12 new-generation antidepressants, which included 117 randomized controlled trials and 25,928 participants, found reboxetine to be significantly less efficacious than all other antidepressants tested.[10] Furthermore, some analyses have suggested that published data may overestimate the benefits of reboxetine.[7][11]

The following table summarizes key efficacy data for reboxetine from comparative clinical trials.

Comparison AgentNumber of Trials (Patients)Key Efficacy FindingsCitation
Placebo4Reboxetine was more effective than placebo in three of the four short-term trials.[12]
Imipramine1 (256)Efficacy of reboxetine was similar to that of imipramine as measured by the Hamilton Depression Rating Scale.[13]
FluoxetineMultipleReboxetine was as effective as fluoxetine in some studies. In a subset of severely depressed patients, reboxetine was found to be significantly more effective.[12]
SSRIs (various)9 (2,641)Response rates were comparable between reboxetine (59.2%) and SSRIs (63.9%).[9]
11 other new-generation antidepressants117 (25,928)Reboxetine was found to be significantly less efficacious than all other antidepressants in the analysis.[10]

Experimental Protocols

Given the disparity in the developmental stages of these two compounds, the experimental protocols for their evaluation differ significantly.

Preclinical Evaluation of Antidepressant Activity (e.g., Forced Swim Test for Tampramine)

The forced swim test is a behavioral test in rodents used to screen for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility when an animal is placed in an inescapable cylinder of water.

Methodology:

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Acclimation (Pre-test): On the first day, animals (typically rats or mice) are placed in the cylinder for a 15-minute period.

  • Drug Administration: On the following day(s), the test compound (e.g., this compound) or vehicle is administered at a specific time before the test session.

  • Test Session: Animals are placed in the water-filled cylinder for a 5-minute test session.

  • Data Collection: The duration of immobility (floating passively, making only small movements to keep the head above water) is recorded.

  • Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Major Depressive Disorder (as conducted for Reboxetine)

This represents the gold standard for evaluating the efficacy and safety of a new antidepressant in humans.

Objective: To determine if the investigational drug (e.g., reboxetine) is more effective than a placebo in reducing the symptoms of major depressive disorder over a defined period.

Methodology:

  • Patient Recruitment: Patients meeting the diagnostic criteria for major depressive disorder (e.g., based on DSM-V) and within a specified age range and severity of illness are recruited.

  • Informed Consent: All participants provide written informed consent after a thorough explanation of the study.

  • Screening and Baseline Assessment: Patients undergo a screening phase to ensure they meet inclusion and exclusion criteria. Baseline severity of depression is assessed using standardized rating scales (e.g., Hamilton Depression Rating Scale - HAM-D, Montgomery-Åsberg Depression Rating Scale - MADRS).

  • Randomization: Patients are randomly assigned to receive either the investigational drug or a matching placebo in a double-blind manner (neither the patient nor the investigator knows the treatment assignment).

  • Treatment Phase: Patients take the assigned treatment for a fixed duration (e.g., 6-8 weeks). The dosage may be fixed or flexible.

  • Efficacy and Safety Assessments: Patients are assessed at regular intervals throughout the study. Efficacy is measured by the change in depression rating scale scores from baseline. Safety is monitored through the recording of adverse events, vital signs, and laboratory tests.

  • Statistical Analysis: The primary outcome is typically the mean change in the depression rating scale score from baseline to the end of treatment. The difference between the drug and placebo groups is analyzed for statistical significance.

The workflow for such a clinical trial is depicted in the following diagram.

Start Start Patient_Recruitment Patient Recruitment (Major Depressive Disorder) Start->Patient_Recruitment Screening Screening & Baseline Assessment (e.g., HAM-D, MADRS) Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_Group_A Treatment Group: Reboxetine Randomization->Treatment_Group_A Group A Treatment_Group_B Control Group: Placebo Randomization->Treatment_Group_B Group B Follow_Up Follow-up Assessments (Weekly/Bi-weekly) Treatment_Group_A->Follow_Up Treatment_Group_B->Follow_Up End_of_Study End of Study Assessment (e.g., Week 8) Follow_Up->End_of_Study Data_Analysis Data Analysis (Efficacy & Safety) End_of_Study->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Validating Tampramine Fumarate in Chronic Stress Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of stress-related disorders necessitates the development of novel therapeutics with improved efficacy and tolerability. Tampramine Fumarate is an emerging compound of interest for its potential antidepressant and anxiolytic properties. This guide provides a comparative framework for the validation of this compound in established preclinical chronic stress models, offering a direct comparison with standard antidepressants and outlining detailed experimental protocols.

Comparative Efficacy in Chronic Stress Models

To rigorously assess the therapeutic potential of this compound, its efficacy must be compared against a vehicle control and a well-established antidepressant, such as Fluoxetine or Imipramine. The following tables summarize the expected quantitative outcomes from key behavioral assays used to evaluate antidepressant and anxiolytic effects in rodent models of chronic stress.

Table 1: Behavioral Outcomes in the Chronic Unpredictable Mild Stress (CUMS) Model

Treatment GroupSucrose Preference Test (% Preference)Forced Swim Test (Immobility Time in seconds)Tail Suspension Test (Immobility Time in seconds)
Vehicle Control50-60%150-200s180-220s
This compound (Hypothetical) 75-85% 80-120s 100-140s
Fluoxetine (20mg/kg)70-80%90-130s110-150s

Table 2: Social Interaction in the Chronic Social Defeat Stress (CSDS) Model

Treatment GroupSocial Interaction Ratio
Vehicle Control< 1.0 (Social Avoidance)
This compound (Hypothetical) > 1.0 (Reversal of Social Avoidance)
Imipramine (10mg/kg)> 1.0 (Reversal of Social Avoidance)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical findings. The following sections describe the methodologies for inducing chronic stress and for the behavioral assays cited in this guide.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS model is a widely used paradigm to induce a depressive-like phenotype in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[1][2]

Objective: To induce anhedonia and behavioral despair, core symptoms of depression.

Procedure:

  • Acclimation: Animals are singly housed and acclimated to the housing conditions for at least one week prior to the start of the stress protocol.

  • Stressor Regimen: For a period of 4-8 weeks, animals are subjected to a daily regimen of one or two of the following stressors in a random and unpredictable manner[1][2]:

    • Damp Bedding: 100-200 ml of water is poured into the home cage bedding.

    • Cage Tilt: Cages are tilted at a 45-degree angle.

    • Stroboscopic Lighting: Animals are exposed to flashing lights.

    • White Noise: Exposure to 80-90 dB of white noise.

    • Light/Dark Cycle Reversal: The light/dark cycle is reversed for 24 hours.

    • Food or Water Deprivation: Food or water is removed for a period of 12-24 hours.

    • Crowded Housing: Animals are housed in a crowded cage for a short period.

    • Predator Odor Exposure: Exposure to a cloth with predator urine.

  • Behavioral Testing: Following the stress period, behavioral tests are conducted to assess the depressive-like phenotype.

Chronic Social Defeat Stress (CSDS) Protocol

The CSDS model is a paradigm that induces a depressive-like phenotype through repeated social subordination.[3]

Objective: To induce social avoidance, anxiety, and anhedonia.

Procedure:

  • Resident-Intruder Paradigm: An experimental mouse (the intruder) is introduced into the home cage of a larger, aggressive resident mouse for 5-10 minutes daily for 10 consecutive days. During this time, the intruder is physically defeated by the resident.

  • Sensory Stress: Following the physical interaction, the intruder is housed in the same cage as the resident but separated by a perforated divider, allowing for continuous sensory (visual, olfactory, and auditory) stress for the remainder of the 24-hour period.

  • Social Interaction Test: 24 hours after the last defeat session, the social interaction test is performed to assess social avoidance. The experimental mouse is placed in an open field with a novel, non-aggressive mouse enclosed in a wire-mesh cage at one end. The amount of time the experimental mouse spends in the "interaction zone" around the caged mouse is recorded. A social interaction ratio is calculated by dividing the time spent in the interaction zone in the presence of the novel mouse by the time spent in the zone when it is empty.

Behavioral Assays
  • Sucrose Preference Test (SPT): This test measures anhedonia, the inability to experience pleasure. Rodents are presented with two bottles, one containing water and the other a 1-2% sucrose solution. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total liquid intake.[1]

  • Forced Swim Test (FST): This test assesses behavioral despair. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured as an indicator of a depressive-like state.[4][5][6] Antidepressants are expected to decrease immobility time.

  • Tail Suspension Test (TST): Similar to the FST, this test also measures behavioral despair. Mice are suspended by their tails, and the duration of immobility is recorded.[5][7]

Visualizing Pathways and Workflows

Proposed Signaling Pathway for this compound

Based on the known anti-inflammatory effects of related fumarate compounds, this compound may exert its antidepressant effects by modulating neuroinflammatory pathways in the brain.[3] The following diagram illustrates a hypothetical signaling cascade.

Tampramine_Fumarate_Signaling_Pathway cluster_stress Chronic Stress cluster_cellular Cellular Response cluster_treatment Therapeutic Intervention Chronic Stress Chronic Stress Microglia Activation Microglia Activation Chronic Stress->Microglia Activation NF-kB Activation NF-kB Activation Microglia Activation->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Neuronal Dysfunction Neuronal Dysfunction Pro-inflammatory Cytokines->Neuronal Dysfunction NF-kB Activation->Pro-inflammatory Cytokines This compound This compound Nrf2 Activation Nrf2 Activation This compound->Nrf2 Activation Activates Anti-inflammatory Response Anti-inflammatory Response Nrf2 Activation->Anti-inflammatory Response Promotes Anti-inflammatory Response->Microglia Activation Inhibits Neuroprotection Neuroprotection Anti-inflammatory Response->Neuroprotection

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for this compound Validation

The following diagram outlines the logical flow of a preclinical study designed to validate the efficacy of this compound in a chronic stress model.

Experimental_Workflow Animal Acclimation Animal Acclimation Chronic Stress Induction Chronic Stress Induction Animal Acclimation->Chronic Stress Induction Treatment Administration Treatment Administration Chronic Stress Induction->Treatment Administration Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Experimental workflow for validating this compound.

References

Cross-Validation of Tampramine Fumarate's Antidepressant Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antidepressant effects of Tampramine Fumarate (AHR-9377), a selective norepinephrine reuptake inhibitor. Due to the limited availability of quantitative preclinical data for this compound, this guide focuses on a qualitative assessment of its efficacy in established models and provides a quantitative comparison with other norepinephrine reuptake inhibitors, Desipramine and Reboxetine. This document is intended to serve as a resource for researchers in the field of antidepressant drug discovery and development.

Overview of this compound

This compound is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Unlike typical TCAs, it acts as a potent and selective noncompetitive inhibitor of norepinephrine reuptake with negligible affinity for adrenergic, histaminergic, and muscarinic receptors.[1] Preclinical studies have demonstrated its antidepressant activity in animal models, notably the forced swim test (FST).[1] However, this compound was never marketed, and there is no evidence of it having been trialed in humans.[1]

Comparative Preclinical Efficacy

For a comparative perspective, this guide presents preclinical data from the FST for two other selective norepinephrine reuptake inhibitors, Desipramine and Reboxetine.

Table 1: Comparative Efficacy of Norepinephrine Reuptake Inhibitors in the Forced Swim Test (Mouse)

CompoundDose (mg/kg)Route of Administration% Decrease in Immobility Time (Approx.)Reference
This compound Data not availableData not availableEffective (Qualitative)[1]
Desipramine 32i.p.Increased latency to immobility[2][5]
Reboxetine 10i.p.Significant decrease[6]
Reboxetine 30i.p.Significant decrease[6]

Note: The effect of Desipramine was noted as an increase in the latency to the first bout of immobility, another measure of antidepressant-like activity in the FST.

Experimental Protocols

Forced Swim Test (FST) in Mice

The FST is a behavioral test used to assess antidepressant efficacy by measuring the immobility of a mouse when placed in an inescapable cylinder of water.[2][3] A reduction in immobility time is indicative of an antidepressant-like effect.

Apparatus:

  • A transparent cylindrical container (typically 25 cm in height and 10-18 cm in diameter).

  • Water maintained at 23-25°C, filled to a depth that prevents the mouse from touching the bottom with its tail or hind limbs (approximately 10-15 cm).

Procedure:

  • Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.

  • Test Session: Each mouse is individually placed into the cylinder of water for a 6-minute session.

  • Behavioral Scoring: The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The total time spent immobile is calculated and compared between the vehicle-treated control group and the drug-treated groups.

Below is a workflow diagram for the Forced Swim Test.

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimation Acclimate mice to testing room (30 min) prepare_cylinder Prepare water-filled cylinder (23-25°C) place_mouse Gently place mouse in cylinder prepare_cylinder->place_mouse record_behavior Record behavior for 6 minutes place_mouse->record_behavior remove_mouse Remove and dry mouse record_behavior->remove_mouse score_immobility Score immobility in last 4 minutes remove_mouse->score_immobility data_analysis Compare immobility time between groups score_immobility->data_analysis

Forced Swim Test Experimental Workflow

Signaling Pathways

Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound exerts its antidepressant effect by selectively blocking the norepinephrine transporter (NET).[1] The NET is a protein located on the presynaptic neuron that is responsible for the reuptake of norepinephrine from the synaptic cleft. By inhibiting this transporter, this compound increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhanced noradrenergic signaling is believed to be a key mechanism underlying its antidepressant effects.

The following diagram illustrates the signaling pathway at a noradrenergic synapse and the site of action for a norepinephrine reuptake inhibitor like this compound.

NE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase dopamine Dopamine dopa->dopamine DOPA Decarboxylase ne_vesicle Norepinephrine (in vesicle) dopamine->ne_vesicle Dopamine β-hydroxylase ne_synapse Norepinephrine ne_vesicle->ne_synapse Release net Norepinephrine Transporter (NET) ne_synapse->net Reuptake ad_receptor Adrenergic Receptor ne_synapse->ad_receptor g_protein G-Protein ad_receptor->g_protein effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Gene Expression) second_messenger->cellular_response tampramine This compound tampramine->net Inhibits

Norepinephrine Synaptic Signaling and Action of this compound

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with demonstrated antidepressant-like activity in preclinical models. While the absence of publicly available quantitative data limits a direct cross-validation with other compounds, its established mechanism of action places it within a well-understood class of antidepressants. The provided comparative data for Desipramine and Reboxetine offer a benchmark for the expected preclinical efficacy of a selective norepinephrine reuptake inhibitor in the forced swim test. The detailed experimental protocol and signaling pathway diagram serve as valuable resources for researchers investigating noradrenergic systems in the context of depression and antidepressant drug development. Further research to quantify the preclinical effects of this compound would be beneficial for a more complete comparative analysis.

References

Validating New Animal Models: A Comparative Guide to Tampramine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of new animal models is a cornerstone of preclinical research. This guide provides a comprehensive comparison of Tampramine Fumarate, a selective norepinephrine reuptake inhibitor, against other established tricyclic antidepressants (TCAs) for validating animal models of depression, with a focus on the widely used Forced Swim Test (FST).

Performance Comparison in the Forced Swim Test

The Forced Swim Test (FST) is a behavioral assay used to assess antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. While direct comparative studies featuring this compound (also known as AHR-9377) are limited in publicly available literature, its efficacy has been demonstrated. O'Donnell & Seiden (1985) reported that this compound decreased the time of immobility in the FST, supporting its potential as a tool for validating animal models of depression[1].

To provide a comparative context, this guide presents data from studies on other well-established TCAs, Imipramine and Desipramine, which, like this compound, act on the norepinephrine system.

CompoundAnimal ModelKey FindingReference
This compound (AHR-9377) RatDecreased immobility time in the Forced Swim Test.O'Donnell & Seiden (1985)[1]
Imipramine RatDose-dependent decrease in immobility duration.--INVALID-LINK--
Imipramine Rat2.5 mg/kg and 5.0 mg/kg doses reduced immobility time in stressed rats.--INVALID-LINK--[2]
Desipramine RatChronic administration of low doses (1-5 mg/kg) produced significant behavioral changes in the FST.--INVALID-LINK--[3]
Desipramine Mouse3.2 mg/kg decreased duration of immobility, while 32 mg/kg increased the latency to immobility.--INVALID-LINK--

Experimental Protocols

A standardized protocol for the Forced Swim Test is crucial for the reproducibility and validity of results. The following is a detailed methodology for conducting the FST in rodents.

Forced Swim Test (FST) Protocol

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents.

Materials:

  • Transparent glass or plastic cylinders (25 cm height x 10-20 cm diameter).

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Animal holding cages with bedding.

  • Towels for drying the animals.

  • Test compound (e.g., this compound) and vehicle control.

Procedure:

  • Acclimation: Animals should be acclimated to the testing room for at least one hour before the experiment.

  • Pre-test Session (Day 1):

    • Fill the cylinders with water to a depth of 15 cm.

    • Individually place each animal into a cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the animals, dry them thoroughly with a towel, and return them to their home cages. This session is for habituation and to induce a baseline level of immobility.

  • Drug Administration:

    • Administer the test compound (e.g., this compound) or vehicle control at predetermined times before the test session (e.g., 24, 5, and 1 hour prior to the test). The route of administration (e.g., intraperitoneal, oral) and dosage should be based on prior pharmacological studies.

  • Test Session (Day 2):

    • 24 hours after the pre-test session, place the animals back into the cylinders filled with fresh water at the same temperature.

    • Record the session for 5 minutes.

  • Data Analysis:

    • A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

    • Compare the immobility times between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound exerts its antidepressant-like effects by selectively inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft. This action increases the concentration and prolongs the availability of NE to bind with postsynaptic adrenergic receptors, thereby enhancing noradrenergic neurotransmission.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (Vesicle) NE_synapse_pre Norepinephrine NE_vesicle->NE_synapse_pre Release NET Norepinephrine Transporter (NET) NE_synapse_pre->NET Reuptake NE_synapse_post Norepinephrine Tampramine Tampramine Fumarate Tampramine->NET Inhibits Adrenergic_Receptor Adrenergic Receptor NE_synapse_post->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activates

Caption: Norepinephrine reuptake inhibition by this compound.

Experimental Workflow

The process of validating a new animal model using a pharmacological tool like this compound follows a structured workflow to ensure the reliability and predictive validity of the model.

Experimental_Workflow A Animal Model Selection (e.g., Genetic, Stress-induced) B Baseline Behavioral Phenotyping (e.g., Forced Swim Test) A->B C Group Allocation (Control vs. Treatment) B->C D Drug Administration (this compound or Vehicle) C->D E Post-Treatment Behavioral Testing (Forced Swim Test) D->E F Data Analysis (Comparison of Immobility Time) E->F G Model Validation (Demonstration of Predictive Validity) F->G

Caption: Workflow for validating an animal model of depression.

References

A Comparative Analysis of Tampramine Fumarate and Nortriptyline for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the tricyclic antidepressants Tampramine Fumarate and nortriptyline. While both compounds share a structural class, their pharmacological profiles exhibit significant differences, offering distinct opportunities for research and potential therapeutic application. This comparison is based on available preclinical data for this compound, a compound that was developed but never marketed, and the extensive preclinical and clinical data for the established drug, nortriptyline.

At a Glance: Key Pharmacological Differences

FeatureThis compoundNortriptyline
Primary Mechanism Selective Norepinephrine Reuptake Inhibitor (NRI)Norepinephrine and Serotonin Reuptake Inhibitor
Receptor Affinities Negligible affinity for adrenergic, histaminergic, and muscarinic receptors[1]Significant affinity for various receptors, including histaminergic, muscarinic, and adrenergic receptors[2]
Clinical Status Never marketed; preclinical data only[1]Widely marketed for depression and off-label for chronic pain[3][4]
Side Effect Profile Predicted to have fewer side effects due to receptor selectivity[5]Known side effects include sedation, dry mouth, and constipation due to multi-receptor activity[2]

Mechanism of Action

This compound is characterized as a potent and selective, noncompetitive inhibitor of norepinephrine (NE) reuptake.[5] Preclinical studies in rat synaptosomal preparations demonstrated its high specificity for the norepinephrine transporter (NET).[5] Unlike many other tricyclic antidepressants (TCAs), this compound shows negligible interaction with a range of other neurotransmitter receptors, suggesting a more targeted mechanism of action.[1]

Nortriptyline , a secondary amine TCA and the active metabolite of amitriptyline, exerts its primary antidepressant effect by inhibiting the reuptake of both norepinephrine and, to a lesser extent, serotonin.[2][3] This dual action contributes to its therapeutic efficacy in treating depression. However, nortriptyline also demonstrates significant antagonism at several other receptor sites, which is largely responsible for its side effect profile.

Pharmacological Profile: A Quantitative Comparison

The following table summarizes the available data on the inhibitory activity of this compound and nortriptyline at key monoamine transporters and their binding affinities for various neurotransmitter receptors.

TargetThis compound (AHR-9377)Nortriptyline
Monoamine Transporter Inhibition (IC50 nM)
Norepinephrine (NE)Potent inhibitor (specific value not publicly available)[5]~10-20
Serotonin (5-HT)Weak inhibitor[5]940[6]
Dopamine (DA)Weak inhibitor[5]>1000
Receptor Binding Affinity (Ki nM)
Histamine H1Negligible[1]1.5 - 10
Muscarinic M1Negligible[1]20 - 60
Alpha-1 Adrenergic (α1)Negligible[1]20 - 70
Alpha-2 Adrenergic (α2)Negligible[1]100 - 500

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of this compound and nortriptyline lead to different downstream signaling effects.

Comparative Mechanism of Action cluster_tampramine This compound cluster_nortriptyline Nortriptyline Tampramine Tampramine NET_T Norepinephrine Transporter (NET) Tampramine->NET_T Inhibits NE_T ↑ Synaptic Norepinephrine NET_T->NE_T Leads to Postsynaptic_NE_T Postsynaptic Adrenergic Receptors NE_T->Postsynaptic_NE_T Activates Therapeutic_T Antidepressant Effect Postsynaptic_NE_T->Therapeutic_T Nortriptyline Nortriptyline NET_N Norepinephrine Transporter (NET) Nortriptyline->NET_N Inhibits SERT_N Serotonin Transporter (SERT) Nortriptyline->SERT_N Inhibits Receptors_N Histamine H1 Muscarinic M1 Alpha-1 Adrenergic Nortriptyline->Receptors_N Antagonizes NE_N ↑ Synaptic Norepinephrine NET_N->NE_N Leads to Serotonin_N ↑ Synaptic Serotonin SERT_N->Serotonin_N Leads to Postsynaptic_NE_N Postsynaptic Adrenergic Receptors NE_N->Postsynaptic_NE_N Activates Postsynaptic_5HT_N Postsynaptic Serotonin Receptors Serotonin_N->Postsynaptic_5HT_N Activates Therapeutic_N Antidepressant Effect Postsynaptic_NE_N->Therapeutic_N Postsynaptic_5HT_N->Therapeutic_N SideEffects_N Side Effects (Sedation, Dry Mouth, Constipation) Receptors_N->SideEffects_N

Caption: Comparative signaling pathways of this compound and nortriptyline.

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay
  • Objective: To determine the potency of a compound to inhibit the reuptake of norepinephrine, serotonin, and dopamine into synaptosomes.

  • Methodology:

    • Synaptosome Preparation: Crude synaptosomal fractions are prepared from specific rat brain regions (e.g., hypothalamus for NE, cortex for 5-HT, and striatum for DA).

    • Incubation: Synaptosomes are incubated with varying concentrations of the test compound (e.g., this compound or nortriptyline) and a radiolabeled neurotransmitter ([3H]NE, [3H]5-HT, or [3H]DA).

    • Uptake Measurement: The uptake of the radiolabeled neurotransmitter is terminated by rapid filtration. The radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.

Forced Swim Test (FST)
  • Objective: To assess the antidepressant-like activity of a compound in rodents.

  • Methodology:

    • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

    • Procedure: Mice or rats are individually placed in the water for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

    • Treatment: Test compounds are administered at specified times before the test session.

    • Data Analysis: A significant reduction in the duration of immobility in the treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect. Tampramine was found to be effective in the FST model of depression in animal studies.[1]

Forced Swim Test Workflow Start Start Administer Administer Test Compound or Vehicle to Rodent Start->Administer Wait Waiting Period Administer->Wait Place Place Rodent in Water Cylinder Wait->Place Record Record Behavior (6 minutes) Place->Record Measure Measure Immobility Time (last 4 minutes) Record->Measure Analyze Analyze Data: Compare Treated vs. Control Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the Forced Swim Test.

Clinical Applications and Considerations

This compound , having never been marketed, has no clinical data. However, its preclinical profile as a selective norepinephrine reuptake inhibitor with minimal off-target receptor activity suggests it could have been a candidate for treating depression with a potentially more favorable side-effect profile compared to less selective TCAs.[5]

Nortriptyline is an established antidepressant used in the treatment of major depressive disorder.[3] Its efficacy has been demonstrated in numerous clinical trials. Beyond depression, nortriptyline is frequently used off-label for the management of chronic pain conditions, such as neuropathic pain.[3] The analgesic effects of nortriptyline are thought to be mediated, in part, by its inhibition of norepinephrine reuptake in descending pain pathways. Clinical trials for neuropathic pain typically involve dose titration to a therapeutic range while monitoring for both analgesic efficacy and adverse effects.

Conclusion

This compound and nortriptyline, while both classified as tricyclic antidepressants, represent distinct pharmacological approaches. This compound's high selectivity for the norepinephrine transporter, as indicated by preclinical data, suggests a focused mechanism of action with a potentially improved side-effect profile. In contrast, nortriptyline's broader mechanism, involving both norepinephrine and serotonin reuptake inhibition along with interactions with other receptors, provides a different therapeutic profile that has been well-characterized through extensive clinical use. For researchers, the selective profile of this compound could make it a valuable tool for investigating the specific roles of norepinephrine in mood and other CNS disorders, while nortriptyline serves as a clinically relevant comparator with a complex but well-understood range of activities. This comparative analysis underscores the importance of detailed pharmacological profiling in understanding the therapeutic potential and limitations of psychoactive compounds.

References

Safety Operating Guide

Proper Disposal of Tampramine Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Tampramine Fumarate, a tricyclic antidepressant used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, handle the compound with the caution required for a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following steps provide a general guideline for its disposal as a laboratory chemical waste.

Step 1: Hazardous Waste Determination

Step 2: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.

  • The original container with its label intact is often a suitable choice for waste collection.

Step 3: Labeling of Waste Containers

Proper labeling is critical for safety and compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic")

  • The date when waste was first added to the container (accumulation start date)

  • The name and contact information of the generating laboratory or researcher

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

  • Secondary containment is recommended to prevent spills.

Step 5: Arranging for Disposal

  • Once the container is full, or within the time limits specified by your institution's hazardous waste program (typically 90 or 180 days for Small and Large Quantity Generators, respectively), arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data for Hazardous Waste Characterization

The following table summarizes the thresholds for the four RCRA characteristics of hazardous waste. This information is critical for the initial hazardous waste determination.

RCRA Characteristic Waste Code Regulatory Threshold Description
Ignitability D001Flash point < 60°C (140°F)Wastes that can create fires under certain conditions.
Corrosivity D002pH ≤ 2 or ≥ 12.5Wastes that are acidic or alkaline and can corrode metal containers.
Reactivity D003Unstable under normal conditionsWastes that can explode, undergo violent reactions, or generate toxic gases.
Toxicity D004 - D043Exceeds specific concentration limitsWastes that are harmful or fatal when ingested or absorbed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated haz_det Step 1: Perform Hazardous Waste Determination (RCRA Characteristics) start->haz_det is_haz Is the waste hazardous? haz_det->is_haz segregate Step 2: Segregate and Collect in a Labeled, Compatible Container is_haz->segregate Yes non_haz Manage as Non-Hazardous Waste (Consult EHS for specific procedures) is_haz->non_haz No label Step 3: Label Container with 'Hazardous Waste' and Chemical Name segregate->label store Step 4: Store in Satellite Accumulation Area label->store dispose Step 5: Arrange for Pickup by EHS or Licensed Contractor store->dispose end End: Proper Disposal Complete dispose->end non_haz->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste management and disposal. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all applicable regulations.

Essential Safety and Handling Protocols for Tampramine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Tampramine Fumarate was not publicly available. Therefore, the following guidelines are based on best practices for handling potentially hazardous pharmaceutical compounds and fumarate salts in a laboratory setting. It is imperative to treat this compound as a substance with unknown toxicity and to handle it with the utmost care. These recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling occurs.

Immediate Safety and Logistical Information

Skin contact and inhalation are the most probable routes of exposure to hazardous drugs.[1][2] These substances can be absorbed through the skin, and laboratory activities can generate aerosols or dust.[1][2] To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier to exposure after all other control measures have been implemented.[1][3] The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.

Activity Gloves Gown/Lab Coat Eye Protection Respiratory Protection
Weighing and Aliquoting (Powder) Double-gloving with powder-free, disposable gloves (e.g., nitrile). Change outer glove immediately upon contamination.[1][4]Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Chemical safety goggles meeting European standard EN 166 or OSHA 29 CFR 1910.133.[5][6]N-95 or higher-rated respirator is recommended when handling powders outside of a certified chemical fume hood.[1]
Solution Preparation and Handling Double-gloving with powder-free, disposable gloves.[1][4]Disposable, low-permeability gown.[4]Chemical safety goggles.[5][6]Work within a certified chemical fume hood. A respirator is generally not required if working in a properly functioning fume hood.
Large-Scale Operations or Spill Cleanup Double-gloving with chemical-resistant gloves.Chemical-resistant gown or "bunny suit" for full body protection.[7]Face shield in addition to chemical safety goggles.[7]A chemical cartridge-type respirator may be required for large spills.[1] Fit-testing and training are mandatory for respirator use.[1]
Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Gown: Put on a disposable, low-permeability gown, ensuring complete coverage.[4]

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit-check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the gown cuffs.[4]

Doffing Sequence (to minimize contamination):

  • Outer Gloves: Remove the outer pair of gloves and dispose of them.

  • Gown: Remove the gown by rolling it down from the shoulders, turning it inside out.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[4]

Operational and Disposal Plans

Handling:

  • Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Avoid the formation of dust and aerosols.[8]

  • Use proper glove removal techniques to avoid skin contact.[8]

  • Facilities should be equipped with an eyewash station and a safety shower.[6]

Disposal:

  • Dispose of all contaminated materials, including gloves, gowns, and any disposable equipment, in a designated hazardous waste container.[5][8]

  • For the disposal of the chemical itself, follow all local, state, and federal regulations for pharmaceutical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • The FDA recommends mixing unused medicines with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash for non-flush list drugs.[9] However, for a research compound with unknown environmental impact, professional hazardous waste disposal is the most prudent approach.

  • Packaging that held the compound should also be treated as hazardous waste.[10]

Visual Guides

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe_levels PPE Level cluster_ppe_components Required PPE Assess Task Assess Handling Task (e.g., Weighing, Dissolving, Spill) Low Low Risk (Small scale, solution) Assess Task->Low Solution < 1g Medium Medium Risk (Handling powder) Assess Task->Medium Powder High High Risk (Large scale, spill) Assess Task->High Spill or > 10g PPE_Low Standard Lab Coat Single Gloves Safety Glasses Low->PPE_Low PPE_Medium Disposable Gown Double Gloves Safety Goggles Respirator (if not in hood) Medium->PPE_Medium PPE_High Chemical Resistant Gown/Suit Double Gloves (chemical resistant) Face Shield & Goggles Cartridge Respirator High->PPE_High

Caption: PPE selection workflow based on the assessed risk of the handling task.

Experimental Workflow for Safe Handling

This diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Prepare to Handle This compound Review_SDS Review Safety Information (Treat as Hazardous) Start->Review_SDS Prepare_Work_Area Prepare Work Area (Chemical Fume Hood) Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE (Based on Risk Assessment) Prepare_Work_Area->Don_PPE Perform_Task Perform Experimental Task (Weighing, Dissolving, etc.) Don_PPE->Perform_Task Clean_Up Clean and Decontaminate Work Area and Equipment Perform_Task->Clean_Up Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Dispose_Waste Dispose of all Waste in Hazardous Waste Bins Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands End End of Procedure Wash_Hands->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tampramine Fumarate
Reactant of Route 2
Tampramine Fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.